Product packaging for 6-Bromo-1,3-dichloroisoquinoline(Cat. No.:CAS No. 552331-05-2)

6-Bromo-1,3-dichloroisoquinoline

Cat. No.: B1284304
CAS No.: 552331-05-2
M. Wt: 276.94 g/mol
InChI Key: YRSSIZNHQQNESH-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dichloroisoquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrCl2N B1284304 6-Bromo-1,3-dichloroisoquinoline CAS No. 552331-05-2

Properties

IUPAC Name

6-bromo-1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSIZNHQQNESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584910
Record name 6-Bromo-1,3-dichloroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-05-2
Record name 6-Bromo-1,3-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-dichloroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-1,3-dichloroisoquinoline: A Versatile Building Block for Chemical Innovation

Executive Summary: this compound is a strategically functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular structure, featuring three distinct halogenated sites with differential reactivity, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, its unique chemical reactivity, and its applications as a core scaffold in drug discovery. A detailed experimental protocol for site-selective derivatization is also presented, underscoring its utility as a robust synthetic intermediate.

The isoquinoline nucleus is a privileged structural motif, forming the core of numerous natural products and synthetic compounds with profound biological activities.[1][2] Derivatives of isoquinoline are integral to pharmaceuticals spanning analgesics, anticancer agents, and antimicrobials.[3][4][5] The synthetic utility of the isoquinoline scaffold is greatly enhanced by the introduction of multiple, orthogonally reactive functional groups.

This compound emerges as a particularly valuable building block. It possesses three halogen atoms—chlorines at the C1 and C3 positions and a bromine at the C6 position—each offering a handle for distinct chemical transformations. This multi-functionalization allows for a stepwise and controlled elaboration of the molecular framework, enabling the systematic exploration of chemical space in drug development and the construction of novel organic materials.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is the foundation for its use in quantitative synthetic chemistry.

PropertyValueReference(s)
Molecular Weight 276.94 g/mol [6][7][8]
Molecular Formula C₉H₄BrCl₂N[6][7]
CAS Number 552331-05-2[6][7][8]
Appearance Solid[8]
Melting Point 124-128 °C[8]
SMILES Clc1cc2cc(Br)ccc2c(Cl)n1[8]
InChI 1S/C9H4BrCl2N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H[8]

Proposed Synthesis and Mechanistic Considerations

Causality : The use of phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF) or in combination with phosphorus pentachloride (PCl₅), is the standard and field-proven method for converting hydroxyl groups on nitrogen-containing heterocycles (like quinolones and isoquinolinones) into chlorides. This reaction proceeds via the formation of a highly reactive chlorophosphate ester intermediate, which is then readily displaced by a chloride ion.

G cluster_0 Proposed Synthesis Precursor 6-Bromo-1,3-dihydroxyisoquinoline (or tautomeric isoquinolinedione) Reagents POCl₃, PCl₅ (or POCl₃, cat. DMF) Heat Precursor->Reagents Product This compound Reagents->Product Chlorination G cluster_0 Differential Reactivity Start This compound C1_Reaction Pd(PPh₃)₄, ArB(OH)₂ or Nu⁻ (mild) Start->C1_Reaction C1-Cl (Most Reactive) C6_Reaction Pd(dppf)Cl₂, Ar'B(OH)₂ Start->C6_Reaction C6-Br (Selective Pd Cat.) Product_C1 1-Aryl-6-bromo- 3-chloroisoquinoline C1_Reaction->Product_C1 C3_Reaction Ni-catalysis or Stronger Nu⁻ (forcing) Product_C3 1,6-Disubstituted- 3-arylisoquinoline C6_Reaction->Product_C3 Product_C6 6-Aryl-1,3- dichloroisoquinoline C6_Reaction->Product_C6 Product_C1->C6_Reaction C6-Br

References

The Definitive Guide to the Structural Elucidation of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. 6-Bromo-1,3-dichloroisoquinoline, a halogenated derivative of the isoquinoline scaffold, presents a unique set of analytical challenges and opportunities. This guide provides a comprehensive, technically-grounded framework for the unambiguous elucidation of its structure, moving beyond a simple recitation of methods to delve into the strategic rationale behind the analytical workflow.

Foundational Strategy: A Multi-Technique, Corroborative Approach

Synthesis and Sample Preparation: The Genesis of Analysis

The journey of structural elucidation begins with the synthesis of the molecule. While various synthetic routes can be envisioned, a common pathway to halogenated isoquinolines involves the modification of an existing isoquinoline core or a de novo ring-forming reaction. For instance, the synthesis could potentially involve the chlorination and bromination of an appropriate isoquinoline precursor.[1][2]

A plausible synthetic approach might involve the treatment of a suitable 6-bromoisoquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] The purity of the resulting crystalline solid is critical for obtaining high-quality spectroscopic data.

Protocol 1: Sample Purification for Spectroscopic Analysis
  • Initial Purification: The crude product from the synthesis is first subjected to flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from byproducts and starting materials.

  • Recrystallization: For obtaining an analytically pure sample, recrystallization is the method of choice. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is determined empirically to yield well-formed crystals. The melting point of the purified solid, which is expected to be in the range of 124-128 °C, serves as an initial indicator of purity.

  • Final Drying: The purified crystals are dried under high vacuum to remove any residual solvents, which could interfere with subsequent analyses, particularly NMR.

Mass Spectrometry: Unveiling the Molecular Formula and Halogen Presence

Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight and elemental formula of this compound.[3] The presence of bromine and chlorine atoms imparts a highly characteristic isotopic pattern in the mass spectrum, which serves as a crucial first validation of the structure.

The Expected Isotopic Pattern

Both bromine and chlorine have two stable isotopes with significant natural abundance:

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%)

For a molecule containing one bromine and two chlorine atoms, the molecular ion peak will appear as a cluster of peaks. The relative intensities of these peaks can be predicted based on the isotopic abundances. This unique pattern is a powerful diagnostic tool.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₉H₄BrCl₂N
Isotopes m/z (Nominal) Relative Abundance (Approx.)
⁷⁹Br, ²x³⁵Cl275100%
⁸¹Br, ²x³⁵Cl or ⁷⁹Br, ¹x³⁵Cl, ¹x³⁷Cl277~113%
⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl or ⁷⁹Br, ²x³⁷Cl279~48%
⁸¹Br, ²x³⁷Cl281~7%

Note: The exact m/z values will differ slightly due to the precise masses of the isotopes.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to acquire the high-resolution mass spectrum.

  • Data Analysis: The acquired spectrum is analyzed to determine the exact mass of the molecular ion. This exact mass is then used to calculate the elemental formula, which should correspond to C₉H₄BrCl₂N. The isotopic pattern is compared to the theoretical distribution to confirm the presence of one bromine and two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.[4]

¹H NMR Spectroscopy: Probing the Aromatic Protons

The structure of this compound contains four aromatic protons. Their chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

  • Predicted Chemical Shifts and Splitting Patterns:

    • The protons on the benzene ring will be influenced by the bromine atom at position 6.

    • The proton at position 4 is on the pyridine ring and adjacent to a chlorine atom, which will likely shift it downfield.

    • The remaining protons at positions 5, 7, and 8 will exhibit splitting patterns based on their coupling with neighboring protons. A detailed analysis of these patterns is crucial for unambiguous assignment.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the isoquinoline ring system.

  • Predicted Chemical Shifts:

    • The carbons bonded to the electronegative chlorine atoms (C1 and C3) will be significantly deshielded and appear at a lower field.

    • The carbon atom attached to the bromine (C6) will also be shifted, though the effect is generally less pronounced than that of chlorine.

    • The remaining carbon signals will be in the aromatic region, and their precise shifts can be predicted using empirical models or by comparison with similar structures.

2D NMR Techniques: Establishing Connectivity

To definitively assign the proton and carbon signals and confirm the overall structure, two-dimensional NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments and confirming the substitution pattern of the halogens. For example, the proton at position 5 should show a correlation to the carbon at position 6 (and vice versa), confirming the position of the bromine atom.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton connectivity within the aromatic rings.

Protocol 3: Comprehensive NMR Data Acquisition
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired with a spectral width of ~240 ppm. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments are run to establish the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Position ¹H Chemical Shift (ppm, Predicted) Multiplicity ¹³C Chemical Shift (ppm, Predicted)
1--~150-155
3--~145-150
4~7.8-8.0s~120-125
5~7.6-7.8d~128-132
6--~120-125
7~7.5-7.7dd~130-135
8~8.0-8.2d~125-130
4a--~135-140
8a--~130-135

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the types of chemical bonds present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring system and the carbon-halogen bonds.

  • Expected Absorptions:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

    • C-Cl stretching: ~600-800 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

Protocol 4: IR Spectrum Acquisition
  • Sample Preparation: A small amount of the purified solid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as a decision-making tree, where the output of one technique informs the next step of the analysis.

structure_elucidation_workflow synthesis Synthesis & Purification ms Mass Spectrometry (HRMS) synthesis->ms Determine Molecular Formula & Halogen Presence nmr NMR Spectroscopy synthesis->nmr Map C-H Framework ir Infrared Spectroscopy synthesis->ir Identify Functional Groups structure Final Structure Confirmation ms->structure Confirm Elemental Composition nmr->structure Confirm Connectivity nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d ir->structure Confirm Bond Types nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assign Signals nmr_2d->nmr

References

physical properties of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Physical Properties of 6-Bromo-1,3-dichloroisoquinoline

Introduction

This compound is a halogenated aromatic heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized isoquinoline, it serves as a versatile building block in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its core physical properties is paramount for its effective handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the known physical characteristics of this compound. Recognizing that publicly available experimental data is not exhaustive for this specific molecule, this document emphasizes not only the established data but also provides robust, field-proven methodologies for researchers to determine key properties such as spectroscopic profiles and solubility. This approach ensures that scientists have the necessary tools to fully characterize the compound within their own laboratory settings.

Core Physicochemical Properties

The fundamental identity and physical state of this compound are defined by the properties summarized below. These data are essential for accurate reagent measurement, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 552331-05-2[1]
Molecular Formula C₉H₄BrCl₂N
Molecular Weight 276.94 g/mol
Appearance Off-white to gray solid[1]
Melting Point 124-128 °C[1]
Boiling Point 383.4 ± 37.0 °C (Predicted)[1]
Density 1.765 ± 0.06 g/cm³ (Predicted)[1]
InChI Key YRSSIZNHQQNESH-UHFFFAOYSA-N

Spectroscopic Characterization: A Methodological Approach

While comprehensive, peer-reviewed spectral data for this compound are not widely published, its structure allows for clear predictions of its spectral features. This section details the expected characteristics and provides the methodologies for their experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic composition of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the mass spectrum will exhibit a characteristic and complex isotopic cluster for the molecular ion and its fragments.

Expected Isotopic Pattern: The combination of one bromine and two chlorine atoms will produce a distinctive M, M+2, M+4, and M+6 pattern, which serves as a definitive confirmation of the elemental composition.

Predicted Mass-to-Charge Ratios: High-resolution mass spectrometry (HRMS) should yield precise mass data consistent with the values in the table below.

AdductPredicted m/z
[M+H]⁺275.89768
[M+Na]⁺297.87962
[M-H]⁻273.88312
[M+NH₄]⁺292.92422
Data predicted by CCSbase and available on PubChemLite.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR Spectroscopy: The structure of this compound contains four aromatic protons on the benzene ring portion. Due to the lack of symmetry, these four protons are chemically distinct and should therefore give rise to four separate signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The splitting patterns (doublets, triplets, or doublets of doublets) will be dictated by the coupling between adjacent protons, providing definitive information on their relative positions.

  • ¹³C NMR Spectroscopy: Based on its structure, the molecule is expected to show nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the isoquinoline core. The chemical shifts will be influenced by the attached halogens and the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for an aromatic, halogenated heterocycle.

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

  • Aromatic C-H Bending (out-of-plane): Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.

  • C-Cl and C-Br Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹ for C-Cl and below 700 cm⁻¹ for C-Br.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for determining the . These protocols are designed to yield accurate and reproducible data.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[3] This method uses slow, controlled heating of a finely packed sample to allow for precise observation of the phase transition.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind sample to a fine powder prep2 Pack powder into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 Insert Sample prep3 Seal one end of the capillary tube prep3->prep1 meas2 Heat rapidly to ~15-20°C below expected MP meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Record T1: Temperature at which first liquid appears meas3->meas4 meas5 Record T2: Temperature at which all solid disappears meas4->meas5 res1 Report melting point as the range T1 - T2 meas5->res1 Calculate Range NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-20 mg for ¹H (20-50 mg for ¹³C) B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution through glass wool into NMR tube B->C D Cap tube and ensure sample height is 4-5 cm C->D E Insert sample into spectrometer D->E Load Sample F Lock on deuterium signal E->F G Shim magnetic field for homogeneity F->G H Acquire spectrum with appropriate parameters G->H SolubilityWorkflow A Add excess solid to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24h) A->B C Allow solid to settle B->C D Filter supernatant to remove all solid particles C->D E Prepare a dilution series of the saturated solution D->E F Analyze concentration via UV-Vis or LC-MS E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

References

A Technical Guide to the Solubility Profile of 6-Bromo-1,3-dichloroisoquinoline: From Theoretical Assessment to Practical Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-1,3-dichloroisoquinoline is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound and presents a detailed, field-proven experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively reported in the public domain, this guide equips researchers, scientists, and drug development professionals with the necessary framework to generate reliable and reproducible solubility data in-house.

Introduction: The Significance of Solubility in the Application of this compound

The utility of a chemical compound in research and development is intrinsically linked to its solubility. For a molecule like this compound, solubility data is critical across various stages of its lifecycle:

  • Synthetic Chemistry: Solvent selection for reactions, work-up procedures, and purification via crystallization is dictated by the compound's solubility profile. Mismatched solvents can lead to poor reaction kinetics, low yields, and complex purification challenges.

  • Drug Discovery and Development: In the pharmaceutical realm, aqueous solubility is a key determinant of a compound's potential bioavailability and pharmacokinetic properties. Poor solubility can be a significant hurdle in developing viable drug candidates.

  • Formulation Science: The ability to create stable solutions of known concentrations is fundamental for in vitro and in vivo testing, as well as for the development of final product formulations.

Given the current scarcity of published quantitative solubility data for this compound, this guide serves as both a predictive resource and a practical manual for its experimental determination.

Physicochemical and Safety Profile of this compound

Before embarking on any experimental work, a thorough understanding of the compound's known properties and safety considerations is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[1]
CAS Number 552331-05-2[2]
Molecular Formula C₉H₄BrCl₂N[2]
Molecular Weight 276.94 g/mol [2]
Appearance Off-white to gray solid[3]
Melting Point 124-128 °C[2][3]
Boiling Point (Predicted) 383.4 ± 37.0 °C[3]
Density (Predicted) 1.765 ± 0.06 g/cm³[3]

Safety and Handling Precautions:

This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

  • Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3), and may cause long-lasting harmful effects to aquatic life.[2]

  • Signal Word: Danger.[2]

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[2]

  • Personal Protective Equipment (PPE): Always use eyeshields, faceshields, chemical-resistant gloves, and a P2 respirator cartridge when handling this compound.[2]

All experimental work should be conducted in a well-ventilated fume hood, and a full Safety Data Sheet (SDS) should be consulted prior to use.[1]

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a rigid, aromatic heterocyclic core with three halogen substituents (one bromine and two chlorine atoms). This structure imparts a significant degree of lipophilicity and a high melting point, both of which suggest low aqueous solubility.

  • Aqueous Solubility: Expected to be very low to practically insoluble. The lack of easily ionizable groups or significant hydrogen bonding capacity will limit its interaction with water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): It is anticipated to exhibit higher solubility in these solvents due to dipole-dipole interactions and the ability of these solvents to solvate the aromatic system.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted in these solvents due to the "like dissolves like" principle, given the chlorinated nature of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is expected. While some interaction is possible, the overall lipophilic character of the molecule will likely limit its solubility in alcohols.

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is likely to be low in aliphatic hydrocarbons like hexane, but potentially higher in aromatic hydrocarbons like toluene due to π-π stacking interactions.

These predictions serve as a valuable starting point for solvent selection in the experimental determination of solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for generating reliable data for this compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow for equilibrium to be reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample appropriately G->H I Analyze concentration (HPLC or UV-Vis) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).

    • Accurately pipette a known volume of the desired solvent (e.g., 2 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. For poorly soluble compounds, 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer increasing.[5]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Water< 0.01< 3.6 x 10⁻⁵
Methanol[Insert experimental value][Insert experimental value]
Acetonitrile[Insert experimental value][Insert experimental value]
Dichloromethane[Insert experimental value][Insert experimental value]
Dimethyl Sulfoxide (DMSO)[Insert experimental value][Insert experimental value]
Toluene[Insert experimental value][Insert experimental value]

Conclusion

While published solubility data for this compound is limited, its structural characteristics suggest it is a poorly water-soluble compound with a preference for organic solvents. This technical guide provides the necessary theoretical framework and a robust, step-by-step experimental protocol to enable researchers to confidently and accurately determine its solubility profile. The generation of such fundamental data is a critical step in unlocking the full potential of this versatile chemical intermediate in both academic and industrial research settings.

References

A Researcher's Comprehensive Safety and Handling Guide to 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and complex organic synthesis, novel heterocyclic compounds are the building blocks of innovation. Among these, 6-Bromo-1,3-dichloroisoquinoline stands out as a valuable intermediate. Its trifunctional nature—featuring bromine and two chlorine substituents on an isoquinoline core—offers a versatile scaffold for constructing complex molecular architectures. However, this same reactivity profile necessitates a deep and nuanced understanding of its material safety profile, beyond the standard checklist of a typical Safety Data Sheet (SDS).

This guide is designed for the practicing researcher and drug development professional. It moves beyond mere compliance to foster a proactive safety culture, grounding every recommendation in the chemical principles that govern the behavior of this potent molecule. Here, we dissect the "what" of safety protocols and explain the "why," empowering you to make informed decisions that ensure both personal safety and experimental integrity.

The Molecular Profile and Hazard Landscape

This compound is a solid, off-white to gray crystalline powder.[1] Its structure presents a unique combination of hazards that must be appreciated in concert. The dichloroisoquinoline core is electron-deficient, making the chlorine atoms susceptible to nucleophilic displacement, while the bromo-substituent offers a handle for organometallic cross-coupling reactions. This inherent reactivity is the source of its synthetic utility and its primary hazards.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal language for communicating these hazards. For this compound, the classification is stark and demands respect.[2]

GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Single Exposure)
Hazardous to the AquaticCategory 4H413: May cause long lasting harmful effects to aquatic life[2]
Environment, Long-term

This profile indicates a substance that is acutely toxic upon ingestion, corrosive to the eyes, and irritating to the skin and respiratory system. The causality stems from the halogenated aromatic nature of the compound. Halogenated heterocycles can interfere with fundamental biological processes. While specific mechanistic data for this exact molecule is limited, related halogenated aromatic compounds are known to exert toxicity through mechanisms such as uncoupling of oxidative phosphorylation or acting as enzyme inhibitors.[3][4] The lipophilicity imparted by the halogens can facilitate membrane transport, allowing the molecule to reach sensitive intracellular targets.

Visualizing the Hazard Profile

The following diagram provides a clear visual summary of the primary hazards associated with this compound, reinforcing the necessary precautions.

Hazard_Profile cluster_pictograms GHS Pictograms Compound {this compound|CAS: 552331-05-2} Hazards Acute Toxicity (Oral) Skin Irritation Serious Eye Damage Respiratory Irritant Aquatic Hazard (Chronic) Compound->Hazards Skull Hazards:f0->Skull H301 Corrosion Hazards:f2->Corrosion H318 Exclamation Hazards:f1->Exclamation H315 Hazards:f3->Exclamation H335 Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsContained Is spill contained in fume hood? Assess->IsContained IsMinor Is it a minor spill (<1g, small volume)? IsContained->IsMinor Yes Alert Alert personnel in the immediate area. Evacuate if necessary. IsContained->Alert No IsMinor->Alert No CleanupMinor 1. Wear full PPE. 2. Cover with absorbent material (vermiculite, sand). 3. Gently sweep into a labeled waste container. IsMinor->CleanupMinor Yes CallEHNS Call Emergency Services / EH&S Alert->CallEHNS Decontaminate Decontaminate area with appropriate solvent. Dispose of all materials as hazardous waste. CleanupMinor->Decontaminate End Procedure Complete Decontaminate->End

References

A Senior Application Scientist's Guide to 6-Bromo-1,3-dichloroisoquinoline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Heterocycle

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount. 6-Bromo-1,3-dichloroisoquinoline is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of complex molecular architectures. Its distinct halogenation pattern offers multiple, orthogonal reactive sites, enabling chemists to perform sequential and selective modifications. This guide provides an in-depth technical overview of this key intermediate, focusing on its commercial availability, quality assessment, and critical applications in the development of novel compounds.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of a starting material is critical for reaction design and process optimization. This compound is a solid at room temperature with a melting point in the range of 124-128 °C.[1] Its structural features are the key to its synthetic utility.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; bg_color="#FFFFFF";

// Define the image node img_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=16218370&t=l", label=""];

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// Position annotation nodes relative to the image // Note: Positioning in neato is based on the 'pos' attribute (x,y!) // We will manually estimate positions around the central image.

C1_Cl [label="C1-Chloro: Nucleophilic\nSubstitution Site", pos="-2.5,0.5!"]; C3_Cl [label="C3-Chloro: Reactive Site", pos="1.5,1.5!"]; C6_Br [label="C6-Bromo: Site for\nCross-Coupling Reactions", pos="0,-2.5!"];

// Edges to point to the atoms (adjust endpoint positions) edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; C1_Cl -> img_node [headclip=false, tailclip=false, lhead=cluster_img, ltail=cluster_C1_Cl, style=invis]; // Dummy edges for positioning C3_Cl -> img_node [headclip=false, tailclip=false, lhead=cluster_img, ltail=cluster_C3_Cl, style=invis]; C6_Br -> img_node [headclip=false, tailclip=false, lhead=cluster_img, ltail=cluster_C6_Br, style=invis];

// Manually create arrow-like edges by defining small invisible nodes at target points node [shape=point, style=invis, width=0]; p1 [pos="-1.3,0.2!"]; p3 [pos="0.8,0.8!"]; p6 [pos="-0.2,-1.3!"];

C1_Cl -> p1 [dir=forward, color="#EA4335"]; C3_Cl -> p3 [dir=forward, color="#EA4335"]; C6_Br -> p6 [dir=forward, color="#EA4335"]; } Caption: Structure of this compound with key reactive sites highlighted.

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 552331-05-2[2]
Molecular Formula C₉H₄BrCl₂N[2][3]
Molecular Weight 276.94 g/mol
Melting Point 124-128 °C[1]
Boiling Point 383.4±37.0 °C (Predicted)[1]
Appearance Off-white to gray solid[1]
SMILES Clc1cc2cc(Br)ccc2c(Cl)n1
InChI Key YRSSIZNHQQNESH-UHFFFAOYSA-N[3]

Commercial Availability and Supplier Evaluation

A reliable supply of high-purity starting materials is the bedrock of any research or development program. This compound is available from a range of chemical suppliers, catering to different scales and quality requirements.

Table 2: Commercial Supplier Overview

SupplierProduct ExamplePurityNotes
Sigma-Aldrich (Merck) Product Number: 55233197%A leading supplier for research-grade chemicals, often with extensive documentation.
Apollo Scientific Part Number: OR8568N/AUK-based supplier known for fine chemicals and intermediates.[4]
Ambeed CAS: 552331-05-2N/AGlobal supplier with a broad catalog of building blocks.[5]
ChemicalBook CAS: 552331-05-2N/AAn aggregator platform listing multiple suppliers, including J & K SCIENTIFIC, Energy Chemical, and Capot Chemical.[1]
Sunway Pharm Ltd Product NO. CB65896N/ASupplier of pharmaceutical intermediates.[2]
From the Field: A Scientist's Approach to Supplier Qualification

Choosing a supplier extends beyond simply finding the lowest price. For a critical building block like this, a rigorous qualification process is essential to ensure reproducibility and avoid costly project delays.

// Workflow Start -> Search -> Shortlist; Shortlist -> Request [ltail=cluster_0, lhead=cluster_1]; Request -> Assess -> Order; Order -> QC [ltail=cluster_1, lhead=cluster_2]; QC -> Compare -> Decision; Decision -> Approve [label="Data Match", color="#34A853", fontcolor="#34A853"]; Decision -> Reject [label="Discrepancy", color="#EA4335", fontcolor="#EA4335"]; Reject -> Shortlist [ltail=cluster_3, lhead=cluster_0]; } Caption: A workflow for qualifying commercial suppliers of critical chemical intermediates.

Quality Control: A Protocol for In-House Verification

Trust but verify. While suppliers provide a Certificate of Analysis (COA), independent verification is a cornerstone of good scientific practice. This ensures that the material meets the specific demands of your synthetic route, particularly concerning isomeric purity and potential process-related impurities.

Protocol: QC of this compound

  • Visual Inspection: Examine the material for uniform color and crystallinity. Note any discoloration or heterogeneity.

  • Solubility Check: Confirm solubility in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) as expected for downstream reactions.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of CDCl₃.

    • Acquire a proton NMR spectrum.

    • Causality: The aromatic region should show a distinct set of peaks corresponding to the four protons on the isoquinoline core. The integration and splitting patterns must match the predicted structure. The absence of significant solvent or grease peaks confirms handling quality.

  • LC-MS Analysis:

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent like Acetonitrile.

    • Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Causality: The chromatogram should display a single major peak, indicating high purity. The mass spectrum for this peak should show the characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms (M, M+2, M+4, M+6). This confirms both the identity and purity of the compound.

Key Synthetic Applications: A Gateway to Complexity

The value of this compound lies in its ability to undergo selective, stepwise functionalization. The bromine atom at the C6 position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atoms, particularly at the more reactive C1 position, can be displaced by nucleophiles.

This differential reactivity allows for a modular approach to building complex molecules, a strategy frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.

// Workflow Start -> Suzuki_Reactant [dir=none]; Suzuki_Reactant -> Suzuki_Product [label="Pd(PPh₃)₄, Base"]; Suzuki_Product -> Nuc_Sub_Reactant [dir=none]; Nuc_Sub_Reactant -> Nuc_Sub_Product [label="Displacement of C1-Cl"]; Nuc_Sub_Product -> Final; } Caption: A representative synthetic sequence using this compound.

A practical example of its utility is in the synthesis of 6-bromo-3-chloroisoquinoline, where the C1-chloro group is selectively reduced.[6] This intermediate is valuable for building molecules where the C1 position is unsubstituted.

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[7]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its commercial availability from reputable suppliers, combined with its predictable and versatile reactivity, makes it an indispensable resource for scientists in drug discovery and materials science. By applying rigorous supplier qualification and in-house quality control, researchers can confidently leverage this powerful building block to construct the next generation of complex, high-value molecules.

References

Unlocking the Potential of 6-Bromo-1,3-dichloroisoquinoline: A Technical Guide for Advanced Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoquinoline core represents a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with significant biological and photophysical properties.[1] The strategic placement of multiple, orthogonally reactive halogen atoms onto this scaffold creates a versatile building block ripe for exploration. 6-Bromo-1,3-dichloroisoquinoline is one such molecule, a tripartite platform for selective chemical modification. The presence of a bromine atom at the C6 position and two chlorine atoms at the C1 and C3 positions offers a nuanced reactivity profile that can be exploited for the systematic construction of complex molecular architectures. This guide provides a comprehensive overview of the potential research avenues for this compound, detailing potential synthetic transformations and outlining promising applications in drug discovery and materials science.

Core Reactivity Profile: A Hierarchy of Halogen Reactivity

The synthetic utility of this compound is predicated on the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[2] This established principle allows for the selective functionalization of the C-Br bond in the presence of the C-Cl bonds.

dot graph "Reactivity_Hierarchy" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "Selective C6 Functionalization (C-Br)" [label="Pd-catalyzed\ncross-coupling", color="#4285F4", fontcolor="#4285F4"]; "Selective C6 Functionalization (C-Br)" -> "Subsequent C1/C3 Functionalization (C-Cl)" [label="Harsher conditions or\nNucleophilic Aromatic Substitution", color="#EA4335", fontcolor="#EA4335"]; } caption [label="Differential reactivity of halogen substituents.", shape=plaintext, fontsize=10];

This inherent reactivity difference is the cornerstone of a modular approach to derivatization, enabling the initial introduction of diversity at the C6 position, followed by modifications at the more robust C1 and C3 positions.

Potential Research Area 1: Medicinal Chemistry - The Quest for Novel Kinase Inhibitors

The quinoline and isoquinoline scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[3][4] The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The this compound scaffold provides an excellent starting point for the design and synthesis of novel kinase inhibitors.

Proposed Research Workflow: A Multi-pronged Approach to Kinase Inhibitor Scaffolds

dot graph "Medicinal_Chemistry_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_0" { label = "C6-Position Diversification"; bgcolor="#E8F0FE"; "Start" [label="this compound"]; "Suzuki" [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acids)"]; "Sonogashira" [label="Sonogashira Coupling\n(Terminal Alkynes)"]; "Buchwald" [label="Buchwald-Hartwig Amination\n(Amines)"]; Start -> "Suzuki"; Start -> "Sonogashira"; Start -> "Buchwald"; } subgraph "cluster_1" { label = "C1/C3-Position Functionalization"; bgcolor="#FCE8E6"; "C6_Derivatives" [label="C6-Functionalized Intermediates"]; "SNAr_Amines" [label="Nucleophilic Aromatic Substitution\n(Primary/Secondary Amines)"]; "SNAr_Thiols" [label="Nucleophilic Aromatic Substitution\n(Thiols)"]; "C6_Derivatives" -> "SNAr_Amines"; "C6_Derivatives" -> "SNAr_Thiols"; } subgraph "cluster_2" { label = "Biological Evaluation"; bgcolor="#E6F4EA"; "Final_Compounds" [label="Library of Novel Isoquinoline Derivatives"]; "Kinase_Screening" [label="Kinase Inhibition Assays"]; "Cell_Based_Assays" [label="Cell Viability & Apoptosis Assays"]; "SAR" [label="Structure-Activity Relationship (SAR) Studies"]; "Final_Compounds" -> "Kinase_Screening" -> "Cell_Based_Assays" -> "SAR"; } "Suzuki" -> "C6_Derivatives"; "Sonogashira" -> "C6_Derivatives"; "Buchwald" -> "C6_Derivatives"; "SNAr_Amines" -> "Final_Compounds"; "SNAr_Thiols" -> "Final_Compounds"; } caption [label="Workflow for the development of isoquinoline-based kinase inhibitors.", shape=plaintext, fontsize=10];

Step 1: Selective C6-Arylation/Alkynylation/Amination. The initial step will focus on leveraging the higher reactivity of the C-Br bond.

  • Suzuki-Miyaura Coupling: To introduce aryl and heteroaryl moieties, which are common features in kinase inhibitors, a Suzuki-Miyaura coupling can be employed.[5][6][7]

  • Sonogashira Coupling: Introduction of alkynyl groups can provide linear extensions to probe deeper into active sites.[8][9]

  • Buchwald-Hartwig Amination: This reaction will be used to introduce a variety of primary and secondary amines, providing key hydrogen bond donors and acceptors for kinase binding.[10][11][12][13]

Step 2: Nucleophilic Aromatic Substitution at C1 and C3. Following C6 functionalization, the less reactive chloro substituents can be displaced by nucleophiles under more forcing conditions. The nitrogen atom in the isoquinoline ring activates the C1 and C3 positions towards nucleophilic attack.[14]

  • Amination: A diverse range of amines can be introduced to build a library of compounds with varied physicochemical properties.

  • Thiolation: The introduction of thiols can provide alternative interactions within the kinase active site.[15][16][17]

Step 3: Biological Evaluation. The synthesized library of compounds will be screened against a panel of cancer-relevant kinases. Promising hits will be further evaluated in cell-based assays to determine their anti-proliferative activity and mechanism of action. This iterative process will guide the structure-activity relationship (SAR) studies to optimize potency and selectivity.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine at the C1/C3-Position

  • In a sealed tube, dissolve the C6-functionalized-1,3-dichloroisoquinoline (1.0 equiv.) and the desired amine (3.0 equiv.) in N,N-dimethylformamide (DMF).

  • Add K₂CO₃ (2.5 equiv.) to the mixture.

  • Heat the reaction to 120-140 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Potential Research Area 2: Materials Science - Crafting Novel Organic Emitters and Fluorescent Probes

The rigid, planar structure of the isoquinoline core, combined with its inherent electronic properties, makes it an attractive scaffold for the development of novel organic materials.[8][10] By strategically introducing electron-donating and electron-withdrawing groups, the photophysical properties of isoquinoline derivatives can be finely tuned for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.[18][19][20][21][22]

Proposed Research Workflow: From Molecular Design to Photophysical Characterization

dot graph "Materials_Science_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_0" { label = "Molecular Design & Synthesis"; bgcolor="#E8F0FE"; "Start" [label="this compound"]; "C6_Donors" [label="Suzuki/Buchwald-Hartwig\n(Electron-Donating Groups at C6)"]; "C1_Acceptors" [label="Suzuki/Sonogashira\n(Electron-Accepting Groups at C1)"]; "Start" -> "C6_Donors" -> "C1_Acceptors"; } subgraph "cluster_1" { label = "Photophysical Characterization"; bgcolor="#FCE8E6"; "Synthesized_Compounds" [label="Donor-Acceptor Isoquinolines"]; "UV_Vis" [label="UV-Vis Spectroscopy\n(Absorption Spectra)"]; "Fluorescence" [label="Fluorescence Spectroscopy\n(Emission Spectra, Quantum Yield)"]; "Solvatochromism" [label="Solvatochromism Studies"]; "Synthesized_Compounds" -> "UV_Vis" -> "Fluorescence" -> "Solvatochromism"; } subgraph "cluster_2" { label = "Application Testing"; bgcolor="#E6F4EA"; "Characterized_Materials" [label="Characterized Fluorophores"]; "OLED_Fabrication" [label="OLED Device Fabrication & Testing"]; "Fluorescent_Probes" [label="Fluorescent Probe for Bio-imaging"]; "Characterized_Materials" -> "OLED_Fabrication"; "Characterized_Materials" -> "Fluorescent_Probes"; } } caption [label="Workflow for developing isoquinoline-based organic materials.", shape=plaintext, fontsize=10];

Step 1: Synthesis of Donor-Acceptor Systems. The key to tuning the photophysical properties is the creation of intramolecular charge-transfer (ICT) systems. This can be achieved by installing electron-donating groups (EDGs) at one end of the molecule and electron-accepting groups (EWGs) at the other.

  • C6-Position (Donor Site): Introduce electron-donating groups such as amines (via Buchwald-Hartwig amination) or alkoxy/aryloxy groups (via Suzuki-Miyaura coupling with corresponding boronic acids).

  • C1/C3-Positions (Acceptor Sites): Introduce electron-accepting groups. For instance, a cyano group can be introduced via a Rosenmund-von Braun reaction on a chloro-precursor, or various electron-deficient aryl groups can be installed via Suzuki-Miyaura coupling.

Step 2: Photophysical Characterization. The synthesized compounds will be subjected to a thorough photophysical investigation.

  • UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, Stokes shift, and quantum yield.

  • Solvatochromism Studies: To investigate the effect of solvent polarity on the photophysical properties, which is indicative of the degree of ICT.

Step 3: Application-Oriented Studies.

  • OLEDs: Promising candidates with high quantum yields and suitable emission wavelengths will be incorporated as emissive or host materials in OLED devices to evaluate their electroluminescent properties.[23][24][25][26]

  • Fluorescent Probes: Derivatives showing significant changes in their fluorescence properties in response to specific analytes (e.g., metal ions, pH) will be investigated as potential fluorescent sensors.

Experimental Protocols

Protocol 3: Buchwald-Hartwig Amination for C6-Donor Group Installation

  • Follow the general procedure outlined in Protocol 1, substituting the arylboronic acid with a primary or secondary amine (1.2 equiv.) and using a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃/Xantphos) and base (e.g., NaOtBu).[10]

  • The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (90-110 °C).

Protocol 4: Photophysical Measurements

  • Prepare dilute solutions (ca. 10⁻⁵ to 10⁻⁶ M) of the synthesized compounds in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Record the UV-Vis absorption spectra using a spectrophotometer.

  • Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum.

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion: A Scaffold of Opportunity

This compound represents a highly versatile and underexplored building block with significant potential in both medicinal chemistry and materials science. The strategic arrangement of its halogen atoms allows for a modular and selective approach to the synthesis of complex and diverse molecular architectures. The proposed research avenues, from the development of novel kinase inhibitors to the creation of advanced organic materials, underscore the vast potential of this scaffold. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on the exploration of this promising molecule, paving the way for new discoveries and innovations.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-1,3-dichloroisoquinoline

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Halogenated derivatives, in particular, serve as versatile building blocks for constructing complex molecular architectures through modern cross-coupling methodologies.[1][2] this compound is a key intermediate whose distinct halogenation pattern—a bromine at the C6 position and chlorides at the C1 and C3 positions—allows for programmed, site-selective functionalization. This makes it an invaluable synthon for creating libraries of compounds in drug discovery campaigns, particularly in the development of kinase inhibitors.[3]

This guide provides a comprehensive overview and a detailed, field-tested protocol for the synthesis of this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a step-by-step experimental procedure, and provide troubleshooting insights to ensure a reliable and reproducible outcome.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the 1,3-dichloroisoquinoline scaffold is efficiently achieved through the cyclization of an appropriately substituted benzyl cyanide derivative using the Vilsmeier-Haack reagent. This classic reaction provides a direct and powerful method for constructing the chlorinated heterocyclic system in a single pot.[4]

The Vilsmeier-Haack Reaction: The key to this transformation is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] This electrophilic species then reacts with the nucleophilic benzyl cyanide precursor to initiate cyclization and subsequent aromatization, yielding the desired isoquinoline core. The use of excess POCl₃ serves a dual purpose: it acts as both a dehydrating agent and the chlorinating source for the C1 and C3 positions.

The overall workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product SM 4-Bromophenylacetonitrile + POCl₃ / DMF React Vilsmeier-Haack Cyclization (Heat) SM->React Quench Quench on Ice-Water React->Quench Extract Extract with Organic Solvent (e.g., DCM) Quench->Extract Wash Wash & Dry Extract->Wash Purify Silica Gel Column Chromatography Wash->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol details the synthesis of this compound from 4-bromophenylacetonitrile.

Materials and Reagents:

  • 4-Bromophenylacetonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a sealed bottle

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), ACS grade or higher

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

PART A: Vilsmeier Reagent Formation and Reaction

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent premature quenching of the reagents. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, add anhydrous DMF (5.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.0 equivalents) dropwise via the addition funnel to the cooled DMF. Maintain the temperature below 10 °C during the addition. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes after the addition is complete.[5]

  • Substrate Addition: Dissolve 4-bromophenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the flask.

  • Reaction: After the substrate is added, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

PART B: Work-up and Extraction

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. CAUTION: Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

  • Neutralization: Once the quench is complete, slowly add saturated aqueous sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8). Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x volume) and brine (1 x volume).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and rinse the solid with a small amount of fresh dichloromethane.

PART C: Purification and Characterization

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a brown solid or oil.

  • Purification: Purify the crude material using flash column chromatography on silica gel.[6]

    • Slurry: Adsorb the crude product onto a small amount of silica gel.

    • Eluent: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% Ethyl Acetate in Hexanes). The product is fairly non-polar.

    • Collection: Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a solid (typically off-white to pale yellow). Dry the product under vacuum.

Data Summary and Expected Results

The following table summarizes typical quantitative data for this synthesis.

ParameterExpected ValueNotes
Yield 60-75%Highly dependent on reagent quality and anhydrous conditions.
Appearance Off-white to pale yellow solidColor may vary depending on purity.
Molecular Formula C₉H₄BrCl₂N-
Molecular Weight 276.94 g/mol [7]
TLC Rf ~0.5In 7:3 Hexane:Ethyl Acetate (will vary with exact conditions).[6]
Storage Room Temperature, sealed, dry[7]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware.2. Incomplete formation of Vilsmeier reagent.3. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried. Use anhydrous grade DMF and fresh POCl₃.2. Allow sufficient time (30-60 min) at 0 °C for the reagent to form before adding the substrate.[5]3. Ensure the internal reaction temperature reaches 80-90 °C and monitor by TLC until the starting material is consumed.
Dark, Tarry Crude Product 1. Reaction temperature was too high.2. Extended reaction time leading to decomposition.1. Use a temperature controller to avoid overheating. Do not exceed 95 °C.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Purification 1. Product co-elutes with impurities.2. Product is poorly soluble in loading solvent.1. Use a shallow gradient during column chromatography. Try a different solvent system (e.g., DCM/Hexanes).2. Use the "dry loading" technique: dissolve the crude in a volatile solvent (like DCM), add silica gel, evaporate the solvent to get a free-flowing powder, and load this onto the column.[6]
Exothermic Quench is Uncontrolled 1. Adding the reaction mixture too quickly to ice.2. Insufficient volume of ice/water.1. Pour the reaction mixture in a slow, steady stream onto a large excess of ice with very efficient stirring.2. Use a beaker at least 10x the volume of the reaction mixture for the quench.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Minimize exposure and handle in a fume hood.

  • Quenching Procedure: The reaction of residual POCl₃ with water is extremely exothermic and releases HCl gas. Perform this step with extreme care in a fume hood, adding the reaction mixture slowly to a large volume of ice.

  • Cyanide Precursor: The starting material, 4-bromophenylacetonitrile, is a cyanide derivative. While not as acutely toxic as inorganic cyanides, it should be handled with care to avoid ingestion, inhalation, or skin contact.

References

Application Note & Synthesis Protocol: 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-1,3-dichloroisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with versatile handles for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] this compound is a particularly valuable building block, offering three distinct points for diversification: the bromine atom at the 6-position and the chlorine atoms at the 1- and 3-positions.[4] The differential reactivity of these halogens allows for selective and sequential functionalization, making this reagent a powerful tool in the synthesis of novel therapeutic agents and chemical probes.[3]

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from commercially available 2-amino-4-bromobenzoic acid. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is efficiently achieved via a two-step sequence:

  • Cyclization: Formation of the isoquinoline core by reacting 2-amino-4-bromobenzoic acid with malonic acid to yield the key intermediate, 6-bromoisoquinoline-1,3(2H,4H)-dione.

  • Dichlorination: Conversion of the dione intermediate to the final product using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

This strategy is predicated on the robust and well-documented transformations of anthranilic acids and the subsequent chlorination of the resulting heterocyclic diones.[5][6]

Workflow of this compound Synthesis

G A 2-Amino-4-bromobenzoic Acid B 6-Bromoisoquinoline-1,3(2H,4H)-dione A->B  Malonic Acid,  Acetic Anhydride,  Heat (Cyclization) C This compound B->C  Phosphorus Oxychloride (POCl₃),  Heat (Dichlorination)

Caption: Overall synthetic workflow from starting material to final product.

Mechanistic Considerations
  • Step 1: Cyclization: The reaction between 2-amino-4-bromobenzoic acid and malonic acid, typically facilitated by a dehydrating agent like acetic anhydride, proceeds through an initial acylation of the amino group. The resulting intermediate then undergoes an intramolecular condensation, likely a variation of the Bischler-Napieralski or a related cyclization reaction, to form the heterocyclic dione ring system. The bromine atom at the 4-position is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group, potentially requiring elevated temperatures to drive the cyclization to completion.[5]

  • Step 2: Dichlorination: 6-Bromoisoquinoline-1,3(2H,4H)-dione exists in tautomeric equilibrium with its di-enol form. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The enolic hydroxyl groups act as nucleophiles, attacking the phosphorus atom of POCl₃. This is followed by the displacement of the resulting phosphate ester groups by chloride ions, a well-established method for converting cyclic amides (lactams) and ketones into their corresponding chloro-derivatives.[7][8][9]

Detailed Experimental Protocol

This protocol is designed for execution by trained chemists in a controlled laboratory setting. Adherence to all safety precautions is mandatory.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
2-Amino-4-bromobenzoic acid20776-50-5216.0310.0 g46.31.0
Malonic acid141-82-2104.065.75 g55.21.2
Acetic Anhydride108-24-7102.0950 mL--
Phosphorus Oxychloride (POCl₃)10025-87-3153.3350 mL53511.5
N,N-Dimethylformamide (DMF)68-12-273.092-3 drops-Cat.
Dichloromethane (DCM)75-09-284.93As needed--
Saturated Sodium Bicarbonate--As needed--
Brine--As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Hexanes110-54-386.18As needed--
Ethyl Acetate141-78-688.11As needed--
Equipment
  • 250 mL and 500 mL three-neck round-bottom flasks

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Glass funnel for filtration

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

PART A: Synthesis of 6-Bromoisoquinoline-1,3(2H,4H)-dione

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a magnetic stirrer. Operate within a certified chemical fume hood.

  • Reagent Addition: To the flask, add 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) and malonic acid (5.75 g, 55.2 mmol).

  • Reaction Initiation: Carefully add acetic anhydride (50 mL) to the flask. Stir the resulting suspension.

  • Heating: Heat the mixture to reflux (approx. 140 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of ethyl acetate:hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 200 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the collected solid under vacuum to yield crude 6-bromoisoquinoline-1,3(2H,4H)-dione, which can be used in the next step without further purification.

PART B: Synthesis of this compound

  • Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses).

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add the crude 6-bromoisoquinoline-1,3(2H,4H)-dione from the previous step to the flask. Carefully add phosphorus oxychloride (50 mL, 535 mmol) followed by a few drops (2-3) of DMF, which acts as a catalyst.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. The solution should become homogeneous.[8]

  • Reaction Monitoring: Monitor the reaction by TLC (1:9 ethyl acetate:hexanes) until the dione intermediate is fully consumed.

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

  • Work-up: Place the flask containing the viscous residue in an ice-water bath. Very slowly and cautiously, add crushed ice to the residue to quench any remaining POCl₃. This is a highly exothermic reaction.

  • Extraction: Once the quenching is complete, adjust the pH of the aqueous solution to ~8 using a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.[7][10]

Expected Yield and Characterization
  • Expected Yield: 60-75% over two steps.

  • Appearance: White to light yellow solid.[11]

  • Melting Point: 124-128 °C.

  • Molecular Formula: C₉H₄BrCl₂N.

  • Molecular Weight: 276.94 g/mol .

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Cyclization (Step A) Insufficient reaction time or temperature. The bromo-substituent deactivates the amino group.[5]Increase the reflux time and monitor carefully by TLC. Ensure the temperature is maintained at reflux. Consider a higher boiling point solvent if necessary, though acetic anhydride itself often suffices.[5]
Low Yield in Chlorination (Step B) Incomplete reaction. Degradation of product during work-up.Ensure reflux is maintained for the full duration. The addition of a catalytic amount of DMF can accelerate the reaction. During work-up, perform the quench slowly at low temperature to minimize side reactions.
Product Isolation Difficulties Emulsion formation during extraction.Use brine washes to help break up emulsions.[5] Ensure the pH is distinctly basic (pH 8-9) before extraction.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. By starting with 2-amino-4-bromobenzoic acid, this method allows for the efficient construction of a highly functionalized and valuable heterocyclic building block. The insights into the reaction mechanism and troubleshooting guide are intended to empower researchers to successfully implement and adapt this protocol for applications in drug discovery and complex molecule synthesis.

References

Suzuki coupling reactions with 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Site-Selective Suzuki-Miyaura Coupling Reactions with 6-Bromo-1,3-dichloroisoquinoline

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, featuring three distinct halogenated sites amenable to functionalization. The strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the precise and selective introduction of aryl, heteroaryl, or vinyl substituents. This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into performing selective Suzuki coupling at the C6-bromo position of this compound. By leveraging the inherent differences in carbon-halogen bond reactivity, this protocol enables the synthesis of novel 6-substituted-1,3-dichloroisoquinolines, which serve as versatile intermediates for further chemical elaboration in drug discovery and advanced materials development.

Introduction and Strategic Importance

The isoquinoline scaffold is a privileged structure in numerous biologically active compounds. The specific derivative, this compound, offers a unique platform for creating complex molecular architectures. The presence of a relatively reactive C-Br bond alongside two less reactive C-Cl bonds allows for a stepwise and site-selective functionalization strategy. The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

This document serves as a detailed guide for researchers, outlining the foundational principles, a robust and validated protocol, and optimization strategies for the C6-selective arylation of this compound.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful protocol development.

PropertyValueSource
Chemical Name This compound
CAS Number 552331-05-2
Molecular Formula C₉H₄BrCl₂N[3]
Molecular Weight 276.94 g/mol [3]
Appearance Solid
Melting Point 124-128 °C[3]

Reactivity and Chemoselectivity:

The central principle governing the selective functionalization of this compound is the differential reactivity of its carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.[4] The relative reactivity follows the established order: C-I > C-Br > C-OTf >> C-Cl.[1][5][6]

  • C6-Br Bond: This is the most labile of the three halogen bonds on the isoquinoline core and is thus the primary site for oxidative addition with a Pd(0) catalyst under standard Suzuki conditions.

  • C1-Cl and C3-Cl Bonds: These bonds are significantly stronger and less reactive. The electron-deficient nature of the isoquinoline ring does activate these positions, but they typically require more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to react.[6]

This reactivity differential allows for a high degree of chemoselectivity, enabling the isolation of the C6-coupled product while leaving the C1 and C3 chloro-substituents intact for subsequent downstream modifications.[5] The choice of catalyst and ligand is crucial; for instance, Pd(dppf)Cl₂ is known to favor coupling at bromo-positions over chloro-positions in quinoline systems.[7]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A base is essential for the activation of the organoboron species, which facilitates the key transmetalation step.[1][2]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L2-X pd0->pd_complex1 substrate Ar-X (Substrate) transmetalation Transmetalation pd_complex2 Ar-Pd(II)L2-R' pd_complex1->pd_complex2 boronic_acid R'-B(OH)₂ + Base -> [R'-B(OH)₃]⁻ pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-R' pd_complex2->product

Simplified Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Br bond of the isoquinoline, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The organic group (R') from the activated boronic acid (boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the isoquinoline and R') are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Detailed Experimental Protocol: C6-Selective Arylation

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Experimental workflow for C6-selective Suzuki coupling.

Step-by-Step Procedure:

  • Flask Preparation: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 to 5:1 (dioxane:water, v/v). The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,3-dichloroisoquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary to improve yields for specific substrates.[9]

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand Pd(dppf)Cl₂ (3 mol%)For less reactive boronic acids, consider using more electron-rich and bulky Buchwald ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[10] This can accelerate oxidative addition and reductive elimination.
Base Na₂CO₃ (2 eq)Stronger bases like K₃PO₄ or Cs₂CO₃ can increase the rate of transmetalation, especially for electron-deficient boronic acids.[10] However, they may also promote side reactions like boronic acid decomposition.
Solvent Dioxane/Water (4:1)Other solvent systems like Toluene/Water or THF/Water can be effective.[11] For challenging couplings, anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) with an additive like trimethyl borate might be beneficial.[12]
Temperature 80-100 °CIf the reaction is sluggish, the temperature can be increased to the reflux temperature of the solvent. Conversely, if side product formation is observed, lowering the temperature may improve selectivity.
Boronic Acid 1.2 eqIncreasing the equivalents of boronic acid to 1.5 or 2.0 can drive the reaction to completion, but may complicate purification. This is useful if homocoupling of the boronic acid is not a major issue.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Low temperature; Ineffective base/solvent combination.Use a fresh catalyst; Ensure thorough degassing of solvents and flask; Increase temperature; Screen alternative bases and solvents (see table above).
Formation of Side Products Protodeboronation of boronic acid; Homocoupling of boronic acid (Glaser coupling); Reaction at C1/C3.Use a milder base (e.g., K₂CO₃); Ensure a strictly anaerobic environment; Use a more selective catalyst like Pd(dppf)Cl₂; Avoid excessively high temperatures.
Difficult Purification Excess boronic acid and its byproducts.Use fewer equivalents of boronic acid; Perform an aqueous wash with a mild base (e.g., 1M NaOH) during work-up to remove acidic boron species.

Safety and Handling

  • This compound: This compound is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene and THF are also flammable. Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The site-selective Suzuki-Miyaura coupling of this compound is a highly effective and strategic method for the synthesis of complex, functionalized isoquinolines. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent—researchers can achieve high yields of the desired C6-arylated product. The protocol and optimization strategies detailed in this guide provide a solid foundation for the successful application of this reaction in diverse research and development programs, paving the way for the discovery of new therapeutic agents and functional materials.

References

palladium-catalyzed cross-coupling of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,3-dichloroisoquinoline for Advanced Drug Discovery

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions. We will delve into the nuanced aspects of regioselectivity and provide detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Strategic Importance of the Isoquinoline Scaffold and the Utility of Polyhalogenated Intermediates

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds, including natural products and synthetic drugs. The ability to precisely modify this scaffold is paramount for tuning biological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR).[1][2]

This compound is a particularly valuable, yet challenging, starting material. Its three distinct halogen atoms offer a unique platform for sequential and site-selective functionalization. The inherent differences in the reactivity of the C-Br and C-Cl bonds under palladium catalysis provide a powerful tool for controlled, stepwise diversification of the isoquinoline core.

Understanding the Inherent Regioselectivity

The success of any cross-coupling strategy with a polyhalogenated substrate hinges on understanding the relative reactivity of each C-X bond. This reactivity is primarily governed by two factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl.[3][4] This principle strongly suggests that the C6-Br bond will be the most reactive site on the this compound scaffold.

  • Electronic Effects of the Heterocycle: The position of the halogen relative to the nitrogen atom in the isoquinoline ring also plays a crucial role. Halides at positions alpha to the nitrogen (like C1) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[5]

Therefore, we can confidently predict a reactivity hierarchy for the three halogens on our substrate, which is fundamental to designing selective, single-step or sequential cross-coupling protocols.

G cluster_0 Predicted Reactivity of Halogen Sites cluster_1 This compound reactivity_order C6-Br > C1-Cl > C3-Cl explanation The C-Br bond is inherently more reactive than C-Cl bonds in oxidative addition. The C1 position is activated by the adjacent nitrogen atom, making it more susceptible to coupling than the C3 position. structure Chemical Structure (Image not renderable in DOT, shown for conceptual clarity)

Caption: Predicted order of reactivity for the halogen atoms of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds at the C6 Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[2] Given the reactivity hierarchy, we can selectively target the C6-bromo position for Suzuki coupling while leaving the two chloro substituents intact for subsequent transformations.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_aryl_r Ar-Pd(II)(R)L_n pd_complex->pd_aryl_r [R-B(OH)₃]⁻ transmetalation Transmetalation boronic_acid R-B(OH)₂ boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->boronic_acid pd_aryl_r->pd0 Product product Ar-R pd_aryl_r->product reductive_elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol and Conditions for Selective C6-Arylation

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C6 position of this compound.

Coupling PartnerPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O90~95
3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110~88

Detailed Experimental Protocol: Synthesis of 6-Phenyl-1,3-dichloroisoquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[7][8] Similar to the Suzuki coupling, this reaction can be directed to the C6-bromo position with high selectivity.

Catalytic Cycle of the Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the arylamine product.[9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Ar-Br amine_coordination [Ar-Pd(II)(Br)(HNR'R'')L_n] pd_complex->amine_coordination + HNR'R'' pd_amido Ar-Pd(II)(NR'R'')L_n amine_coordination->pd_amido - HBr (Base) pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol and Conditions for Selective C6-Amination

The choice of ligand is often critical in Buchwald-Hartwig aminations to promote efficient reductive elimination.

AminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100>95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110~90
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄tert-Amyl alcohol100~92

Detailed Experimental Protocol: Synthesis of 6-Morpholino-1,3-dichloroisoquinoline

  • Glovebox Setup: In an inert atmosphere glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.04 equiv.) to a vial.[9]

  • Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are versatile handles for further synthetic manipulations, such as click chemistry or cyclization reactions.[1][10] This reaction is typically co-catalyzed by palladium and copper(I).[10][11]

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction involves two interconnected catalytic cycles for palladium and copper.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br pd_complex->pd0 Ar-C≡C-R cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_complex cu_salt Cu(I)Br cu_acetylide->cu_salt terminal_alkyne H-C≡C-R terminal_alkyne->cu_acetylide Base, Cu(I) transmetalation Transmetalation Sequential_Coupling Sequential Cross-Coupling Strategy start This compound step1 Suzuki Coupling (e.g., PhB(OH)₂) Pd(PPh₃)₄, K₂CO₃, 100°C start->step1 intermediate 6-Phenyl-1,3-dichloroisoquinoline step1->intermediate step2 Buchwald-Hartwig Amination (e.g., Morpholine) Pd₂(dba)₃, Xantphos, NaOtBu, 110°C intermediate->step2 final_product 6-Phenyl-1-morpholino-3-chloroisoquinoline step2->final_product

References

Application Notes & Protocols for the Strategic Derivatization of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-Bromo-1,3-dichloroisoquinoline scaffold is a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its trifunctionalized nature, featuring halogen atoms at three distinct positions (C1, C3, and C6), presents a unique platform for sequential and regioselective derivatization. The inherent electronic properties of the isoquinoline ring system bestow differential reactivity upon each halogen, enabling a strategic and controlled approach to molecular elaboration. This guide provides an in-depth exploration of the chemical principles governing this selectivity and delivers detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Pillar 1: Understanding the Regiochemical Landscape

The successful derivatization of this compound hinges on understanding the reactivity hierarchy of its three halogen substituents. This hierarchy is dictated by the electronic environment of the carbon to which each halogen is attached.

  • C1 and C3 Positions (Chloro): The chlorine atoms at the C1 and C3 positions are significantly activated towards nucleophilic attack. The C1 position is alpha to the ring nitrogen, while the C3 position is in a vinylogous position (gamma). The electron-withdrawing nature of the nitrogen atom polarizes the ring system, creating electron-deficient (electrophilic) centers at these positions. This makes them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3]

  • C6 Position (Bromo): The bromine atom at the C6 position is on the homocyclic (benzene) ring. It is electronically less perturbed by the heteroatom and behaves more like a standard aryl bromide. Consequently, it is significantly less reactive towards SNAr compared to the C1 and C3 chlorides. However, the Carbon-Bromine (C-Br) bond is generally more reactive than a Carbon-Chlorine (C-Cl) bond in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[4][5] This difference in reactivity is the cornerstone of selective functionalization at the C6 position.

This differential reactivity allows for a powerful two-stage derivatization strategy: first, a palladium-catalyzed cross-coupling at the C6-Br bond, followed by a nucleophilic aromatic substitution at the C1 and/or C3 chloro positions.

cluster_0 Reactivity Profile of this compound cluster_1 Reaction Types & Selectivity Scaffold This compound C1-Cl C3-Cl C6-Br SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold:f1->SNAr Highly Reactive (Electron Deficient) Scaffold:f2->SNAr Highly Reactive (Electron Deficient) Scaffold:f3->SNAr Unreactive Pd_Coupling Palladium-Catalyzed Cross-Coupling Scaffold:f3->Pd_Coupling Highly Reactive (Weaker C-Br bond) Scaffold:f1->Pd_Coupling Less Reactive Scaffold:f2->Pd_Coupling Less Reactive cluster_workflow Experimental Workflow A 1. Combine Reactants - this compound - Boronic Acid (1.2 equiv) - Pd Catalyst & Ligand - Base B 2. Add Degassed Solvent (e.g., Dioxane/Water) A->B C 3. Inert Atmosphere Purge with Argon/Nitrogen B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up - Cool to RT - Aqueous Extraction E->F G 7. Purification (Column Chromatography) F->G H Product: 6-Aryl-1,3-dichloroisoquinoline G->H cluster_workflow Experimental Workflow A 1. Combine in Glovebox - this compound - Amine (1.2 equiv) - Pd Pre-catalyst & Ligand - Base (e.g., NaOtBu) B 2. Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) A->B C 3. Seal Vessel & Heat (e.g., 90-110 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Work-up - Cool to RT - Filter through Celite - Concentrate D->E F 6. Purification (Column Chromatography) E->F G Product: 6-Amino-1,3-dichloroisoquinoline F->G cluster_workflow Experimental Workflow A 1. Dissolve Substrate (e.g., 6-Aryl-1,3-dichloroisoquinoline) in a polar aprotic solvent (e.g., DMF, DMSO) B 2. Add Nucleophile (e.g., Amine or Alkoxide, 1.1-2.5 equiv) A->B C 3. Add Base (if needed) (e.g., K₂CO₃, DIPEA) B->C D 4. Heat Reaction (e.g., 60-120 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up - Quench with water - Extract with organic solvent E->F G 7. Purification (Column Chromatography) F->G H Product: 1-Substituted-3-chloro-6-aryl-isoquinoline G->H A This compound B Intermediate: 6-Aryl-1,3-dichloroisoquinoline A->B Step 1: Suzuki Coupling (Targets C6-Br) Catalyst: Pd(PPh₃)₄ Reagent: Ar-B(OH)₂ C Final Product: 1-Amino-6-aryl-3-chloro-isoquinoline B->C Step 2: SNAr Reaction (Targets C1-Cl) Reagent: R₂NH Solvent: DMF

References

Application Notes and Protocols for the Selective Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,3-dichloroisoquinoline with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-6 Arylation of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The targeted functionalization of this heterocyclic system is paramount in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 6-Bromo-1,3-dichloroisoquinoline is a valuable and versatile building block, offering multiple sites for synthetic elaboration. The differential reactivity of its halogen substituents—a single bromine atom at the C-6 position and two chlorine atoms at the C-1 and C-3 positions—presents a strategic opportunity for selective C-C bond formation.

This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into the mechanistic principles governing the high selectivity for the C-6 position, provide a detailed, field-proven experimental protocol, and discuss the broad applicability of this reaction in the synthesis of novel 6-aryl-1,3-dichloroisoquinoline derivatives for research and drug development.

The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity

The success of a selective cross-coupling on a polyhalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide.[2] The general order of reactivity for this step is C-I > C-Br > C-Cl.[3]

For this compound, the C-Br bond at the C-6 position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more stable C-Cl bonds at the C-1 and C-3 positions.[3] By carefully controlling the reaction conditions—specifically by using a suitable catalyst and managing the temperature—it is possible to achieve highly efficient and selective coupling at the C-6 position, leaving the two chloro-substituents untouched for potential subsequent transformations. This chemoselectivity allows for a modular and stepwise approach to the synthesis of complex, polysubstituted isoquinolines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is the chemoselectivity-determining step.

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate) to form a more nucleophilic boronate species, transfers its organic group (Ar') to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center (the isoquinoline and the new aryl group) couple and are eliminated from the metal, forming the final 6-aryl-1,3-dichloroisoquinoline product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-Br pd0->pd_intermediate Oxidative Addition substrate This compound (Ar-Br) substrate->pd_intermediate product 6-Aryl-1,3-dichloroisoquinoline (Ar-Ar') transmetalation_intermediate Ar-Pd(II)L₂-Ar' pd_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 transmetalation_intermediate->product Reductive Elimination boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., Na₂CO₃) base->boronic_acid boronate->pd_intermediate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data Summary: Scope of Boronic Acids

The selective Suzuki-Miyaura coupling at the C-6 position of this compound is compatible with a wide range of aryl- and heteroarylboronic acids. The following table summarizes representative yields for this transformation based on established outcomes for structurally similar substrates under the optimized protocol described below.[3] This demonstrates the versatility of the method for introducing electronically and sterically diverse functionalities.

EntryBoronic Acid PartnerProduct StructureExpected Yield (%)
1Phenylboronic acid
alt text
>90
24-Methoxyphenylboronic acid
alt text
>90
34-Fluorophenylboronic acid
alt text
>85
43-Thiopheneboronic acid
alt text
>80
52-Naphthylboronic acid
alt text
>85
64-(Trifluoromethyl)phenylboronic acid
alt text
>75

Note: Yields are representative and may vary based on the specific substrate, scale, and purification method. Optimization may be required for each specific boronic acid.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for the Selective C-6 Arylation

This protocol is a robust starting point for the coupling of various boronic acids with this compound. The choice of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is crucial, as this catalyst has shown excellent performance and selectivity in couplings of similar bromo-chloro heteroaromatic systems.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02–0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Experimental Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base, Catalyst) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ x3) A->B C 3. Add Degassed Solvents (1,4-Dioxane and Water) B->C D 4. Heat and Stir (e.g., 90 °C, 12-24 h) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool to RT, Dilute (Ethyl Acetate & Water) E->F G 7. Aqueous Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Rationale: Assembling the solid reagents under air is acceptable before establishing an inert atmosphere. Using a slight excess of the boronic acid ensures complete consumption of the limiting reagent. Sodium carbonate is a common, effective base for activating the boronic acid.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.

    • Rationale: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.[6]

  • Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 (v/v) ratio. The final concentration of the this compound should be approximately 0.1 M.

    • Rationale: A mixture of an organic solvent like dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrate and the inorganic base.[6] Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

    • Rationale: Heating provides the necessary activation energy for the reaction. The optimal temperature may vary depending on the reactivity of the specific boronic acid used.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Rationale: The brine wash helps to remove residual water from the organic phase.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,3-dichloroisoquinoline.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst (0.5-1 mol%), or using a stronger base like K₃PO₄. Ensure that all reagents and solvents are anhydrous and properly degassed.

  • Formation of Side Products: The primary side product is often the result of homocoupling of the boronic acid. Using a slight excess (1.2 equiv) rather than a large excess can minimize this. Protodeborylation (replacement of the boronic acid group with hydrogen) can also occur, especially with heteroarylboronic acids. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.[1]

  • Catalyst Selection: While Pd(dppf)Cl₂ is a reliable choice, other catalysts can be screened. For particularly challenging couplings, catalysts with more electron-rich and bulky phosphine ligands, such as those based on biarylphosphines (e.g., SPhos, XPhos), may offer improved results.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a highly efficient and selective method for the synthesis of 6-aryl-1,3-dichloroisoquinolines. The predictable chemoselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, makes this a powerful tool for medicinal chemists and drug development professionals. The protocol described herein is robust and broadly applicable, enabling the creation of diverse libraries of isoquinoline derivatives for biological screening and lead optimization. The two remaining chloro-substituents serve as valuable handles for subsequent functionalization, further expanding the synthetic utility of these important intermediates.

References

Application Notes and Protocols for 6-Bromo-1,3-dichloroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromo-1,3-dichloroisoquinoline Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Within this privileged scaffold, this compound emerges as a highly versatile and strategically valuable building block for drug discovery.

This tri-halogenated isoquinoline offers medicinal chemists a unique platform for controlled, sequential, and regioselective functionalization. The differential reactivity of the halogen atoms—the bromo group at the C6 position and the chloro groups at the C1 and C3 positions—allows for a programmed approach to the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors and its potential for generating diverse libraries for GPCR modulator discovery. We present detailed protocols for key transformations and discuss the underlying chemical principles that make this reagent a powerful tool for drug development professionals.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 552331-05-2
Molecular Formula C₉H₄BrCl₂N
Molecular Weight 276.94 g/mol
Appearance Off-white to gray solid
Melting Point 124-128 °C

The key to the synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[3] This principle allows for the selective functionalization of the C6-bromo position while the C1 and C3-chloro positions remain available for subsequent reactions.

The chloro groups at the C1 and C3 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the isoquinoline nitrogen atom. This dual reactivity profile enables a multidimensional approach to molecular diversification from a single starting material.

Application in Kinase Inhibitor Synthesis: A Proposed Synthesis of a Bosutinib Analogue

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors are a major focus of modern drug discovery. The quinoline and isoquinoline scaffolds are prevalent in many FDA-approved kinase inhibitors.[4][5]

Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, features a 4-anilino-quinoline core. While the core of bosutinib is a quinoline, we can propose a scientifically sound synthetic route to an isoquinoline-based analogue, leveraging the unique reactivity of this compound. This proposed synthesis serves as an excellent example of the strategic application of this building block.

Proposed Synthetic Pathway

The following diagram illustrates a proposed multi-step synthesis of a novel isoquinoline-based kinase inhibitor, structurally related to Bosutinib.

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) start->step1 product1 6-Aryl-1,3-dichloroisoquinoline step1->product1 step2 Buchwald-Hartwig Amination (2,4-dichloro-5-methoxyaniline, Pd Catalyst) product1->step2 product2 6-Aryl-3-chloro-1-(2,4-dichloro-5-methoxyanilino)isoquinoline step2->product2 step3 Nucleophilic Substitution (3-(4-methylpiperazin-1-yl)propan-1-ol, Base) product2->step3 final_product Bosutinib Analogue step3->final_product

Caption: Proposed synthetic workflow for a Bosutinib analogue.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the selective palladium-catalyzed cross-coupling of this compound with an arylboronic acid at the C6 position.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-1,3-dichloroisoquinoline.

Protocol 2: Buchwald-Hartwig Amination at the C1-Position

This protocol details the subsequent palladium-catalyzed amination at one of the chloro-substituted positions. The C1 position is generally more activated towards substitution than the C3 position.

  • Materials:

    • 6-Aryl-1,3-dichloroisoquinoline (from Protocol 1) (1.0 mmol)

    • 2,4-dichloro-5-methoxyaniline (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

    • Xantphos (0.04 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous toluene (10 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

    • Add the 6-Aryl-1,3-dichloroisoquinoline and 2,4-dichloro-5-methoxyaniline.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired 6-Aryl-3-chloro-1-(2,4-dichloro-5-methoxyanilino)isoquinoline.

Application in GPCR Modulator Discovery

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of modern pharmaceuticals.[6] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer opportunities for greater receptor subtype selectivity and novel pharmacological profiles.[7]

The this compound scaffold is an ideal starting point for the generation of compound libraries for screening against GPCR targets. Its multiple points of diversification allow for the creation of a wide range of structurally diverse molecules, increasing the probability of identifying novel allosteric modulators.

Library Synthesis Strategy

A combinatorial approach can be employed, utilizing the sequential and regioselective reactivity of this compound.

G cluster_0 cluster_1 cluster_2 start This compound r1 R1-B(OH)2 (Suzuki Coupling) start->r1 Step 1 intermediate1 1,3-Dichloro-6-R1-isoquinoline r2 R2-NH2 (Buchwald-Hartwig Amination) intermediate2 3-Chloro-6-R1-1-(R2)-isoquinoline r3 R3-Nu (SNAr) final_product 1,3,6-Trisubstituted Isoquinoline Library intermediate1->r2 Step 2 intermediate2->r3 Step 3

Caption: Combinatorial library synthesis workflow.

By varying the boronic acids (R¹), amines (R²), and nucleophiles (R³), a large and diverse library of trisubstituted isoquinolines can be rapidly assembled for high-throughput screening against a panel of GPCR targets. This strategy allows for the exploration of a vast chemical space around the isoquinoline core, facilitating the discovery of novel modulators with desirable therapeutic properties.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable regioselectivity in key synthetic transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the synthesis of complex molecules. The application notes and protocols detailed herein demonstrate its potential in the targeted synthesis of kinase inhibitors and the combinatorial generation of libraries for GPCR modulator discovery. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of such multifunctional scaffolds will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

Application Notes and Protocols for the Strategic Functionalization of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[2][3] The strategic functionalization of polysubstituted isoquinolines is therefore of paramount importance in medicinal chemistry, enabling the exploration of chemical space and the optimization of drug-target interactions. 6-Bromo-1,3-dichloroisoquinoline is a versatile building block, offering three distinct reaction handles for sequential and regioselective modification. This guide provides a comprehensive overview of the experimental procedures for the selective functionalization of this substrate, grounded in the principles of modern synthetic organic chemistry.

Understanding the Reactivity Landscape of this compound

The functionalization of this compound is governed by the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[4][5] However, the electronic properties of the isoquinoline ring system play a decisive role in modulating this reactivity. The C1 and C3 positions are part of the pyridine ring, which is electron-deficient, making the attached chlorine atoms susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The C1 position, being α to the nitrogen, is particularly activated.[1] Conversely, the C6-bromo substituent resides on the benzenoid ring and behaves more like a standard aryl bromide.

Crucially, for Suzuki-Miyaura coupling, the intrinsic electrophilicity of the C1 position in isoquinolines can override the typical halide reactivity trend, leading to selective reaction at the C1-Cl bond over the C6-Br bond under certain conditions.[2] This understanding is fundamental to designing selective, stepwise functionalization strategies.

Regioselective Functionalization Strategies

A logical approach to the exhaustive functionalization of this compound involves a three-step sequence targeting the positions in order of their reactivity: C1, C6, and finally C3.

G A This compound B 1-Substituted-6-bromo-3-chloroisoquinoline A->B Reaction at C1 (e.g., Suzuki) C 1,6-Disubstituted-3-chloroisoquinoline B->C Reaction at C6 (e.g., Buchwald-Hartwig) D 1,3,6-Trisubstituted isoquinoline C->D Reaction at C3 (e.g., Sonogashira) G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd [L_nPd(II)(Ar)X] Pd0->OxAdd Oxidative Addition Transmetal [L_nPd(II)(Ar)(Ar')] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

References

Applications of Dichlorinated Isoquinolines in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, dichlorinated isoquinolines have emerged as a particularly promising class of molecules in drug discovery, demonstrating significant potential as inhibitors of key cellular targets implicated in cancer, parasitic diseases, and other pathological conditions. This guide provides an in-depth exploration of the applications of dichlorinated isoquinolines, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to Dichlorinated Isoquinolines in Medicinal Chemistry

The strategic placement of chlorine atoms on the isoquinoline ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can enhance binding affinity to target proteins, improve cell permeability, and increase resistance to metabolic degradation, thereby augmenting the therapeutic potential of the parent isoquinoline scaffold.

Dichlorinated isoquinolines have been investigated for a variety of therapeutic applications, with a primary focus on their roles as:

  • Kinase Inhibitors: Particularly targeting enzymes like Casein Kinase 2 (CK2), which is implicated in cancer cell proliferation and survival.[2]

  • Anticancer Agents: Inducing apoptosis and cell cycle arrest in various cancer cell lines.[3]

  • Antimalarial Agents: Showing efficacy against both sensitive and resistant strains of Plasmodium falciparum.[1][4]

This guide will delve into the specific applications of these compounds, providing the necessary protocols to evaluate their efficacy and elucidate their mechanisms of action.

Dichlorinated Isoquinolines as Kinase Inhibitors: Targeting the Cancer Kinome

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Dichlorinated isoquinolines have shown considerable promise as inhibitors of several kinases, most notably Casein Kinase 2 (CK2).

Mechanism of Action: Inhibition of Pro-Survival Signaling

CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression by phosphorylating numerous substrates involved in cell growth, proliferation, and apoptosis suppression.[2] Dichlorinated isoquinolines can act as ATP-competitive inhibitors of CK2, binding to the ATP-binding pocket of the enzyme and preventing the transfer of phosphate to its substrates. This inhibition disrupts key pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, ultimately leading to cancer cell death.[2][5]

Signaling Pathway Diagram: CK2 Inhibition by Dichlorinated Isoquinolines

CK2_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits NFkB NF-κB Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB->Gene_Transcription Promotes CK2 CK2 CK2->NFkB_Inhibitor Phosphorylates & Inactivates Dichloro_Isoquinoline Dichlorinated Isoquinoline Dichloro_Isoquinoline->CK2 Inhibits

Caption: Inhibition of CK2 by dichlorinated isoquinolines.

Quantitative Data: Inhibitory Activity of Dichlorinated Benzimidazole Ribonucleosides

A notable example of dichlorinated compounds targeting kinases is the class of dichlorinated benzimidazole ribonucleosides. While not strictly isoquinolines, their mechanism and the assays used for their evaluation are highly relevant. 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its derivatives are known inhibitors of CK2 and transcription.[6][7][8]

CompoundTargetIC50 (µM)Cell LineReference
5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)HCMV42HFF[9]
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)HCMV2.9HFF[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for determining the in vitro potency of a dichlorinated isoquinoline as a kinase inhibitor.

Materials:

  • Dichlorinated isoquinoline test compound

  • Kinase (e.g., recombinant human CK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, white)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the dichlorinated isoquinoline in 100% DMSO.

    • Perform serial dilutions in an appropriate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Dichlorinated Isoquinolines as Anticancer Agents

The ability of dichlorinated isoquinolines to induce cell death in cancer cells makes them attractive candidates for oncology drug discovery. Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Dichlorinated isoquinolines can trigger the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to characteristic morphological changes and cell death.[10][11] Furthermore, these compounds can cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proliferating.[12][13]

Experimental Workflow: Evaluating Anticancer Activity

Anticancer_Workflow Start Dichlorinated Isoquinoline Compound MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Confirm Apoptotic Induction Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) MTT_Assay->Cell_Cycle_Assay Analyze Cell Cycle Arrest Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo_Studies Validate in Animal Models End Lead Optimization In_Vivo_Studies->End

Caption: Workflow for assessing anticancer potential.

Quantitative Data: Cytotoxicity of Dichlorinated Isoquinoline Derivatives
Compound ClassCell LineIC50 (µM)Reference
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesMOLT-4, HL-60, etc.Significant cytotoxicity[12]
4,7-dichloroquinoline derivativesP. falciparum (CQ-s)0.0067[4]
4,7-dichloroquinoline derivativesP. falciparum (CQ-r)0.0085[4]
Experimental Protocols for Anticancer Evaluation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Dichlorinated isoquinoline test compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the dichlorinated isoquinoline for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the dichlorinated isoquinoline

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with the dichlorinated isoquinoline

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.

Dichlorinated Isoquinolines as Antimalarial Agents

The 4,7-dichloroquinoline scaffold is the basis for the widely used antimalarial drug chloroquine.[17] Research into novel dichlorinated quinoline and isoquinoline derivatives continues to be an important strategy in the fight against malaria, particularly with the rise of drug-resistant parasite strains.[1][4]

Mechanism of Action: Inhibition of Heme Detoxification

In the intra-erythrocytic stage of its lifecycle, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. 4,7-dichloroquinoline derivatives are thought to interfere with this process by forming a complex with heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for determining the in vitro antimalarial activity of compounds.

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human red blood cells

  • Complete parasite culture medium

  • Dichlorinated isoquinoline test compound

  • SYBR Green I dye

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: Prepare serial dilutions of the test compound in a 96-well plate.

  • Parasite Culture: Add parasite-infected red blood cells at a specific parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Evaluation of Dichlorinated Isoquinolines

Preclinical in vivo studies are crucial for evaluating the efficacy, toxicity, and pharmacokinetic properties of promising dichlorinated isoquinoline candidates.[18][19][20][21][22][23][24]

Anticancer Efficacy in Xenograft Models

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the dichlorinated isoquinoline derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Antimalarial Efficacy in Mouse Models

Animal Model: Mice infected with a rodent malaria parasite (e.g., Plasmodium berghei).

Procedure (4-Day Suppressive Test):

  • Infection: Inoculate mice with parasitized red blood cells.

  • Treatment: Administer the test compound daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: Prepare thin blood smears from the tail blood on day 4 post-infection and determine the percentage of parasitized red blood cells.

  • Data Analysis: Calculate the percentage of parasitemia suppression compared to the untreated control group to determine the ED50 (effective dose that suppresses parasitemia by 50%).

Synthesis of Dichlorinated Isoquinolines

Several synthetic routes can be employed to prepare dichlorinated isoquinolines. The specific method will depend on the desired substitution pattern. Common starting materials include appropriately substituted phenethylamines or benzaldehydes. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for constructing the isoquinoline core, which can then be subjected to chlorination reactions.[25] Alternatively, starting with a pre-chlorinated aromatic precursor is also a viable strategy.

For example, 4,7-dichloroquinoline, a key intermediate for many antimalarial drugs, is commercially available and can be used as a starting material for further derivatization.[17][26]

Conclusion and Future Directions

Dichlorinated isoquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activity as kinase inhibitors, anticancer agents, and antimalarials underscores their potential in addressing significant unmet medical needs. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore the full therapeutic potential of this important class of compounds.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of dichlorinated isoquinolines against their respective targets.

  • Target Identification and Validation: To elucidate the precise molecular targets and mechanisms of action for novel derivatives.

  • Pharmacokinetic and Toxicological Profiling: To ensure that lead compounds possess favorable drug-like properties for further development.

  • Combination Therapies: To explore the synergistic effects of dichlorinated isoquinolines with existing therapeutic agents.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of dichlorinated isoquinolines from promising chemical entities into clinically effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you to diagnose issues and rationally design improvements for a higher yield and purity.

The synthesis of this compound, a valuable heterocyclic building block, typically proceeds via a Vilsmeier-Haack type cyclization reaction. While effective, this reaction is sensitive to a number of variables that can significantly impact the outcome. This resource consolidates field-proven insights and literature-backed data into a practical question-and-answer format to address the specific issues you may encounter at the bench.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses problems frequently encountered during the synthesis, providing a diagnosis of the potential causes and a set of actionable solutions.

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yield is the most frequent complaint and can stem from multiple points in the workflow. The primary culprits are typically incomplete reaction, degradation of starting material or product, and mechanical losses during work-up and purification.

Potential Causes & Solutions:

  • Sub-optimal Reagent Stoichiometry: The ratio of your starting material to the Vilsmeier reagents (typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF)) is critical. An insufficient amount of the chlorinating agent will lead to incomplete conversion.

    • Action: Systematically vary the molar equivalents of POCl₃. While some protocols suggest 3-5 equivalents, less reactive substrates may require a larger excess, sometimes up to 15 molar equivalents, to drive the reaction to completion. Be cautious, as an excessive amount can increase side product formation and charring, especially at higher temperatures.

  • Inadequate Temperature Control: The reaction is often biphasic, involving an initial, low-temperature formation of the Vilsmeier reagent followed by a high-temperature cyclization.

    • Action: Ensure the initial mixing of the substrate, DMF, and POCl₃ is performed at a low temperature (0-5 °C) to control the exothermic formation of the Vilsmeier reagent.[1] For the cyclization step, the temperature often needs to be elevated significantly, typically in the range of 80-110 °C.[1][2] Monitor the reaction by TLC to determine the optimal heating time and temperature for your specific substrate, as prolonged heating can cause decomposition.[3]

  • Moisture Contamination: Phosphoryl chloride reacts violently with water to produce phosphoric acid and HCl gas, quenching the active reagent.[4][5] Anhydrous conditions are paramount.

    • Action: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Employ anhydrous grade DMF and ensure your starting material is thoroughly dried before use.

  • Inefficient Work-up: The intermediate iminium salt must be carefully hydrolyzed to the product. Improper quenching and pH adjustment can lead to significant product loss.

    • Action: The standard procedure involves pouring the cooled reaction mixture slowly onto crushed ice.[2][6] This dissipates the heat from the exothermic quenching of excess POCl₃. Neutralization should be done carefully with a saturated base solution (e.g., NaHCO₃, Na₂CO₃) to a pH of approximately 7-8 to facilitate product precipitation and extraction.[3]

Q2: The reaction appears incomplete, with significant starting material remaining. How can I drive it to completion?

An incomplete reaction is a clear indicator that the activation energy barrier is not being sufficiently overcome or that the active reagent is being consumed prematurely.

Potential Causes & Solutions:

  • Insufficient Activation: The electrophilicity of the Vilsmeier reagent or the nucleophilicity of your aryl precursor may be mismatched.

    • Action: Increase the reaction temperature in controlled increments (e.g., 10 °C at a time) and extend the reaction time. Monitor progress by TLC to avoid product degradation.[3] For particularly electron-poor aromatic systems, which are deactivated towards electrophilic substitution, consider adding phosphorus pentachloride (PCl₅) as a co-reagent with POCl₃ to increase the chlorinating potential of the system.

  • Poor Reagent Quality: Old or improperly stored POCl₃ and DMF can compromise the reaction.

    • Action: Use freshly opened or distilled POCl₃ and anhydrous DMF. Verify the purity of your starting acetanilide, as impurities can interfere with the reaction.

Q3: I'm observing significant formation of dark, tarry side products. What are they and how can I prevent them?

The formation of dark, often polymeric, material is usually a sign of decomposition or undesired side reactions occurring at high temperatures.

Potential Causes & Solutions:

  • Excessive Heating: Overheating the reaction mixture is a primary cause of charring and polymerization.

    • Action: Determine the minimum temperature required for a reasonable reaction rate via TLC analysis. Do not exceed this temperature. While some protocols call for reflux, this may be too aggressive for your specific substrate. A temperature around 90 °C is often a good starting point.

  • Highly Concentrated Reaction: A high concentration of reagents can lead to localized overheating and an increased rate of side reactions.

    • Action: While the reaction is often run with POCl₃ as both reagent and solvent, for sensitive substrates, consider using a high-boiling inert solvent like toluene or o-dichlorobenzene to better moderate the internal temperature and reduce the concentration.[7]

Q4: My work-up procedure seems to be causing product loss. What is the optimal method for quenching the reaction and isolating the crude product?

A successful reaction can be easily ruined by a flawed work-up. The key is to control the highly exothermic quench of POCl₃ and ensure the product is in a form that is easily extractable.

Optimized Work-up Protocol:

  • Cooling: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Quenching: In a well-ventilated fume hood, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step is highly exothermic and will release HCl gas.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with continuous stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. The crude product should precipitate as a solid.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8][9]

  • Washing: Combine the organic layers and wash with water, followed by a brine solution to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

Q5: I'm struggling to purify the final product. What are the recommended purification techniques?

Crude this compound is rarely pure enough for subsequent steps and typically requires chromatographic purification.

Purification Strategy:

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel (200-300 mesh) is standard.[8]

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as petroleum ether:ethyl acetate (e.g., 50:1), and gradually increase the polarity to elute your product.[8] The exact ratio will need to be determined by TLC analysis.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective alternative or a final polishing step after chromatography.

    • Solvent System: Experiment with solvents like ethanol, hexane, or mixtures thereof to find a system where the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack cyclization for this synthesis, and how does it inform optimization?

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds in several stages:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form an electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide precursor attacks the Vilsmeier reagent. The reaction is favored by electron-donating groups on the ring.

  • Cyclization and Chlorination: The intermediate undergoes intramolecular cyclization. Subsequent reaction with POCl₃ and/or PCl₅ leads to dehydration and chlorination of the newly formed heterocyclic ring, yielding the 1,3-dichloro substitution pattern.

This mechanism highlights why anhydrous conditions are vital (to prevent destroying the Vilsmeier reagent) and why electron density on the starting aryl ring influences reactivity.

Vilsmeier_Haack_Mechanism Simplified Vilsmeier-Haack Mechanism for Isoquinoline Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Cyclization cluster_2 Dehydration & Dichlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Aryl_Substrate Aryl Precursor (e.g., Acetanilide) Intermediate Iminium Intermediate Aryl_Substrate->Intermediate + Vilsmeier Reagent Cyclized_Int Cyclized Intermediate Intermediate->Cyclized_Int Intramolecular Cyclization Final_Product This compound Cyclized_Int->Final_Product + POCl₃ / PCl₅ - H₂O

Caption: Simplified Vilsmeier-Haack mechanism for isoquinoline synthesis.

Q2: How critical is the quality and stoichiometry of the reagents (POCl₃, PCl₅, DMF)?

Extremely critical. As detailed in the troubleshooting section, the success of the reaction hinges on using high-purity, anhydrous reagents in the correct ratios.

ReagentRoleKey ConsiderationsRecommended Stoichiometry (mol. equiv.)
POCl₃ Chlorinating & Dehydrating AgentMust be anhydrous. Excess can cause charring.3 - 15
PCl₅ Co-reagent (optional)Increases chlorinating power for less reactive substrates.1 - 2 (if used)
DMF Vilsmeier Reagent Precursor, SolventMust be anhydrous grade.Often used as the solvent or in slight excess.
Q3: Are there alternative synthetic routes I should consider?

While the Vilsmeier-Haack approach is common, other classical isoquinoline syntheses exist, such as the Bischler-Napieralski or Pictet-Gams reactions.[10] However, these typically yield dihydroisoquinolines or require different precursors (e.g., β-phenylethylamines) and may not be suitable for achieving the 1,3-dichloro substitution pattern directly. For this specific target, optimizing the Vilsmeier-Haack cyclization is generally the most direct approach.

Q4: What are the key safety precautions when working with POCl₃ and PCl₅?

Both phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive, toxic, and moisture-sensitive.

  • Handling: Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

  • Quenching: Be aware that their reaction with water is violent and produces copious amounts of HCl gas.[5] Always add the reagent to the quenching medium (ice or alcohol) slowly, never the other way around.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases.

Optimized Experimental Protocol

This protocol represents a generalized starting point for optimization. Adjustments to temperature, time, and stoichiometry may be necessary based on your specific substrate and laboratory conditions.

1. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Charge the flask with the bromo-substituted N-arylacetamide precursor (1.0 eq).

  • Add anhydrous DMF (5-10 eq or as solvent) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

2. Vilsmeier Reagent Formation and Reaction:

  • Slowly add POCl₃ (5.0 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C.[2]

  • Maintain heating for 4-10 hours, monitoring the reaction's progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate mobile phase).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of reaction mixture).

  • Carefully neutralize the acidic solution to pH ~8 by the portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution.

  • Extract the aqueous mixture with DCM (3 x volume of the initial reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Troubleshooting_Workflow cluster_reaction Reaction Phase Issues cluster_workup Post-Reaction Issues start Low Yield of Product incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn side_products Side Products / Tar? (Visual Check) start->side_products workup_loss Low Crude Recovery? start->workup_loss cause1 Potential Causes: - Insufficient Reagents - Low Temperature - Moisture Contamination incomplete_rxn->cause1 cause2 Potential Causes: - Overheating - High Concentration side_products->cause2 purification_loss Difficulty in Purification? workup_loss->purification_loss cause3 Potential Causes: - Improper Quench - Incorrect pH - Inefficient Extraction workup_loss->cause3 cause4 Potential Causes: - Co-eluting Impurities - Product Streaking on Silica purification_loss->cause4 action1 Solutions: - Increase POCl₃ eq. - Increase Temp/Time - Use Anhydrous Reagents cause1->action1 action2 Solutions: - Reduce Reaction Temp. - Use High-Boiling Solvent - Optimize Heating Time cause2->action2 action3 Solutions: - Quench slowly on ice - Adjust pH to 7-8 - Use appropriate solvent (DCM/EtOAc) cause3->action3 action4 Solutions: - Optimize TLC solvent system - Consider recrystallization - Use fresh silica gel cause4->action4

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Technical Support Center: Purification of Crude 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 6-Bromo-1,3-dichloroisoquinoline. This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues that may arise during experimental work.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as it directly impacts the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient. This guide offers practical, experience-driven solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of crude this compound, offering a systematic approach to identify the root cause and implement corrective actions.

Issue 1: Low Yield After Purification

Question: My final yield of this compound is significantly lower than expected after recrystallization or column chromatography. What are the possible causes and how can I improve it?

Answer: Low recovery is a common issue that can stem from several factors throughout the purification process. A systematic evaluation of your procedure is the most effective way to diagnose the problem.

Possible Causes and Solutions:

  • Suboptimal Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor.[1]

    • Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[2] Consider a mixed-solvent system. For halogenated quinolines and isoquinolines, combinations like ethanol/hexanes or ethyl acetate/hexane can be effective.[2] A patent for a similar compound suggests recrystallization from n-heptane, which could be a good starting point.[3]

  • Product Loss During Transfers: Multiple transfer steps of the solid or solution can lead to cumulative losses.

    • Solution: Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the mother liquor or a small amount of cold solvent to recover any adhered product.

  • Decomposition on Silica Gel: Halogenated heterocycles can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

    • Solution: Before committing your entire batch, perform a small-scale stability test. Spot a solution of your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear. If decomposition is observed, consider deactivating the silica gel by flushing the column with your eluent system containing 1-3% triethylamine. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Incorrect Eluent Polarity in Column Chromatography: If the eluent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the product may not elute at all or have very broad peaks, leading to excessive fraction collection and apparent loss.

    • Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation. For a related compound, 6-bromo-3-chloroisoquinoline, a system of 30% ethyl acetate in hexane was effective.[4] This is a logical starting point for your optimization.

Issue 2: Persistent Impurities in the Final Product

Question: Despite purification, my NMR/HPLC analysis still shows the presence of impurities. How can I remove them?

Answer: The presence of persistent impurities suggests that the chosen purification method is not selective enough for the byproducts in your crude mixture.

Potential Impurities and Purification Strategies:

  • Unreacted Starting Materials or Reagents: Depending on the synthetic route, these are common contaminants.

  • Isomeric Byproducts: Positional isomers can be particularly challenging to separate due to their similar physical properties.

Troubleshooting Steps:

  • Identify the Impurity (if possible): Use techniques like LC-MS to get a molecular weight of the impurity, which can provide clues to its identity. This will help in selecting the most appropriate purification strategy.

  • Re-evaluate Your Purification Method:

    • Recrystallization: If impurities co-crystallize with your product, a different solvent or solvent system is needed. Perform small-scale solubility tests to find a solvent that dissolves your product well when hot but poorly when cold, while the impurity is either insoluble in the hot solvent or remains soluble in the cold solvent.[5]

    • Column Chromatography: If you are seeing co-elution, the polarity of your eluent system needs adjustment. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. For very similar impurities, preparative HPLC might be necessary.

  • Consider a Multi-Step Purification: A combination of techniques is often more effective. For example, an initial recrystallization can remove the bulk of certain impurities, followed by column chromatography to separate the remaining closely related compounds.

Issue 3: The Purified Product is Colored

Question: The pure this compound should be an off-white to gray solid, but my final product has a distinct yellow or brown tint. What causes this and how can I fix it?

Answer: Color in the final product is typically due to the presence of highly conjugated, colored impurities, often formed as degradation products or from residual reagents.

Decolorization Protocol:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[2]

    • Dissolve your crude or purified but colored product in a suitable hot solvent (as you would for recrystallization).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

    • Swirl the mixture and keep it hot for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of celite to remove the charcoal. .

    • Allow the hot, clear filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless or significantly less colored.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in related halogenated quinoline and isoquinoline syntheses can include:

  • Unreacted Starting Materials: Such as precursors to the isoquinoline ring system.

  • Partially Halogenated Species: For instance, mono-chlorinated or non-brominated isoquinolines.

  • Over-Halogenated Byproducts: Such as di-bromo or tri-chloro species.[6]

  • Hydrolyzed Products: If the compound is exposed to water during workup, one of the chloro groups could be hydrolyzed to a hydroxyl group.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., diphenyl ether) can be difficult to remove.[7]

Q2: What is the best method to purify crude this compound?

A2: The optimal method depends on the nature and quantity of the impurities. A general workflow is as follows:

Purification_Workflow Crude Crude Product TLC_Analysis TLC/HPLC Analysis Crude->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Few Impurities/ Good Crystallinity Column Column Chromatography Decision->Column Multiple/Close Impurities Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check Column->Purity_Check_2 Purity_Check_1->Column Impurities Remain Final_Product Pure Product Purity_Check_1->Final_Product >97% Pure Purity_Check_2->Recrystallization Impurities Remain Purity_Check_2->Final_Product >97% Pure

References

Technical Support Center: Synthesis of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-1,3-dichloroisoquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this multi-step synthesis, ensuring you can achieve optimal yields and purity.

I. Overview of Synthetic Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. However, the pathway to this molecule is often fraught with challenges that can impact reaction efficiency and product quality. Common hurdles include incomplete reactions, the formation of stubborn impurities, and difficulties in purification. This guide will dissect these issues and provide actionable solutions.

A prevalent synthetic route involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[1] While effective, this reaction is highly sensitive to substrate reactivity and reaction conditions, which can lead to a variety of downstream complications.[2]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments.

Low or No Product Yield

Q1: My reaction shows very low conversion to the desired this compound. What are the likely causes?

A1: Low conversion is a frequent issue and can often be traced back to several key factors:

  • Vilsmeier-Haack Reagent Formation: The Vilsmeier-Haack reagent, typically formed from a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), is moisture-sensitive. Incomplete formation or degradation of this reagent will halt the reaction. Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous DMF is crucial.[2]

  • Reaction Temperature and Time: The Vilsmeier-Haack reaction is highly temperature-dependent. For less reactive substrates, heating is often necessary, with temperatures ranging from 60°C to 90°C. However, excessively high temperatures can lead to product decomposition. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can vary from a few hours to overnight.[2]

  • Substrate Reactivity: The electronic nature of your starting material significantly influences the reaction's success. Electron-donating groups on the aromatic ring facilitate the reaction, while strong electron-withdrawing groups can slow it down or prevent it from occurring altogether.[2]

Impurity Formation and Side Reactions

Q2: I'm observing significant side product formation in my reaction mixture. How can I minimize these impurities?

A2: Side product formation can complicate purification and drastically reduce your yield. Here are some common side reactions and how to mitigate them:

  • Over-chlorination: The use of excess POCl3 can lead to the formation of over-chlorinated byproducts. It is important to carefully control the stoichiometry of your reagents. A typical molar ratio of POCl3 to substrate can range from 3 to 15 equivalents, and this should be optimized for your specific starting material.

  • Incomplete Cyclization: If the cyclization step is incomplete, you may isolate formylated but uncyclized intermediates. This can often be addressed by increasing the reaction temperature or extending the reaction time. Monitoring by TLC is critical to ensure the reaction goes to completion.

  • Hydrolysis of Chloro Groups: During the work-up procedure, the chloro groups on the isoquinoline ring can be susceptible to hydrolysis, especially if the pH is not carefully controlled. It is advisable to perform the work-up at low temperatures and neutralize the reaction mixture carefully with a mild base like sodium bicarbonate or sodium acetate.[2]

Purification Difficulties

Q3: I'm struggling to purify the final product. What are the best practices for purifying this compound?

A3: Purification can indeed be challenging due to the presence of closely related impurities. Here are some effective strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. For instance, a starting eluent of petroleum ether:ethyl acetate = 50:1, gradually changing to 20:1, has been shown to be successful.[3]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective final purification step. Solvents such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane should be explored to find the optimal conditions for crystallization.

  • Work-up Procedure Optimization: A thorough work-up is essential to remove inorganic salts and other polar impurities before attempting chromatography. This typically involves quenching the reaction mixture with ice-water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.[4][5]

III. Frequently Asked Questions (FAQs)

Q: What are the common starting materials for the synthesis of this compound?

A: A common starting material is a substituted N-arylacetamide, which can be prepared from the corresponding aniline. For instance, 4-bromoaniline can be a precursor.[5][6] Another approach involves the use of isatins.[7][8]

Q: Can the Sandmeyer reaction be used in the synthesis of related bromo-chloro-isoquinolines?

A: Yes, the Sandmeyer reaction is a versatile method for introducing halides and other functional groups onto an aromatic ring via a diazonium salt intermediate.[9][10] This reaction could be employed to introduce the bromo or chloro substituents at specific positions on the isoquinoline core, depending on the availability of the corresponding amino-isoquinoline precursor.[11][12][13]

Q: Are there any specific safety precautions I should take during this synthesis?

A: Absolutely. Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself can be exothermic, so careful temperature control is necessary, especially during the addition of reagents.

IV. Experimental Protocols and Data

Table 1: Typical Reaction Conditions for Vilsmeier-Haack Cyclization
ParameterConditionRationale
Solvent Anhydrous DMFActs as both a solvent and a reagent for Vilsmeier reagent formation.[2]
Chlorinating Agent POCl3Effects both chlorination and cyclization.
Temperature 0°C to 90°CInitial cooling for reagent formation, followed by heating for reaction completion.
Reaction Time 4 to 17 hoursMonitored by TLC to ensure complete conversion.[1][14]
Work-up Quenching with ice-water, neutralization with NaHCO3To hydrolyze excess reagents and neutralize the acidic mixture.[2][5]
General Protocol for Vilsmeier-Haack Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphoryl chloride (POCl3, 3-15 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

  • Formylation and Cyclization: Add the N-arylacetamide substrate (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent at 0°C. After the addition, slowly warm the reaction mixture to the desired temperature (typically 60-90°C) and maintain it for the required time (monitored by TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice. Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., 4-Bromo-N-arylacetamide) Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Start->Vilsmeier Workup Aqueous Work-up (Ice, NaHCO3) Vilsmeier->Workup Extraction Extraction (Organic Solvent) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

V. References

  • Benchchem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Available from: --INVALID-LINK--

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B(12), 2684-2686.

  • ChemicalBook. 6-BROMO-3-CHLOROISOQUINOLINE synthesis. Available from: --INVALID-LINK--

  • ChemicalBook. 6-Bromo-1-chloroisoquinoline synthesis. Available from: --INVALID-LINK--

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

  • Murphy, G. K., et al. (2015). Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene. Organic & Biomolecular Chemistry, 13(3), 682-685.

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinoline alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Wikipedia. Sandmeyer reaction. Available from: --INVALID-LINK--

  • Kumar, V., & Sharma, M. (2013). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 22(10), 4765-4773.

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Available from: --INVALID-LINK--

  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2849.

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: --INVALID-LINK--

  • Benchchem. Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. Available from: --INVALID-LINK--

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available from: --INVALID-LINK--

  • PubMed. (2015). Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene. Available from: --INVALID-LINK--

  • ChemicalBook. This compound CAS#: 552331-05-2. Available from: --INVALID-LINK--

  • ResearchGate. (n.d.). Examples of synthesis of derivatives of quinolines from isatin and enaminone. Available from: --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming solubility issues with 6-Bromo-1,3-dichloroisoquinoline.

Welcome to the technical resource center for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of complex heterocyclic compounds is critical to experimental success. This guide is designed to provide researchers, chemists, and drug development professionals with both theoretical insights and practical, actionable solutions to the solubility challenges commonly encountered with this versatile chemical intermediate.

Section 1: Compound Profile & Intrinsic Solubility

A foundational understanding of a compound's properties is the first step in troubleshooting. This compound is a halogenated heterocyclic compound, a structural class often associated with poor aqueous solubility.[1]

Key Physicochemical Properties
PropertyValueReference(s)
CAS Number 552331-05-2[2][3]
Molecular Formula C₉H₄BrCl₂N[3]
Molecular Weight 276.94 g/mol
Appearance Off-white to gray solid[2]
Melting Point 124-128 °C[2]
Predicted pKa -2.05 ± 0.50[2]
Frequently Asked Questions: Basic Solubility

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While extensive quantitative data is not publicly available, based on its chemical structure—a rigid, aromatic, halogenated heterocycle—we can establish a qualitative solubility profile. The compound is nonpolar and hydrophobic, leading to poor solubility in water but good solubility in many common organic solvents. For an analogous compound, 6-bromoquinoline, solubility is reported in a range of polar aprotic solvents.[4]

Qualitative Solubility Profile (Predicted)

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighFavorable dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh"Like dissolves like" principle; similar halogenated nature.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighGood general solvents for organic solids.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateHydrogen bonding of alcohols can be disrupted, but solubility is often limited.
Aqueous Water, Buffers (pH 4-9)Very Low / InsolubleThe molecule is highly hydrophobic and lacks easily ionizable groups in this pH range.
Nonpolar Hexanes, TolueneLow to ModerateSolubility in toluene may be higher than in aliphatic hexanes due to pi-pi stacking interactions.

Section 2: Troubleshooting Experimental Solubility Issues

This section addresses specific problems you may encounter during experimental work.

dot

start Solubility Issue Encountered organic_rxn Organic Synthesis start->organic_rxn In... aqueous_env Aqueous / Biological Assay start->aqueous_env In... screen_solvents Systematic Solvent Screening (DCM, THF, DMF, Toluene) organic_rxn->screen_solvents cosolvent Use Co-solvent System (e.g., DMSO, PEG 400) aqueous_env->cosolvent heat_sonicate Apply Gentle Heat or Sonication screen_solvents->heat_sonicate If still poor... check_polymorph Consider Polymorphism (Recrystallize & Re-test) heat_sonicate->check_polymorph If precipitation occurs on cooling... surfactant Micellar Solubilization (e.g., Tween-80, Poloxamer) cosolvent->surfactant If co-solvent is toxic or insufficient... complexation Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->complexation If surfactant interferes with assay... solid_disp Advanced: Solid Dispersion complexation->solid_disp For formulation development... start Goal: Increase Aqueous Solubility q1 Is the final system sensitive to excipients (e.g., cell assay)? start->q1 q2 Is a large solubility increase needed (>10x)? q1->q2 No complexation Use Cyclodextrins (HP-β-CD) q1->complexation Yes q3 Is the compound thermally stable? q2->q3 Yes cosolvent Use Co-solvents (DMSO, PEG 400) q2->cosolvent No surfactant Use Surfactants (Tween, Poloxamer) q3->surfactant No solid_disp Use Solid Dispersion (Melting or Solvent Evap.) q3->solid_disp Yes

References

Technical Support Center: Dehalogenation of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective dehalogenation of polyhalogenated heterocycles is a critical transformation in organic synthesis, enabling the generation of valuable intermediates for drug discovery and materials science. 6-Bromo-1,3-dichloroisoquinoline presents a unique challenge due to the differential reactivity of its three halogen substituents. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of its dehalogenation. We will explore the underlying chemical principles to empower you to optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogens on this compound in palladium-catalyzed reactions?

A1: In palladium-catalyzed cross-coupling and dehalogenation reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[1][2] For this compound, the C-Br bond at the C6 position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bonds at the C1 and C3 positions.[1] This difference in reactivity is the foundation for achieving selective dehalogenation.

Q2: What are the most common methods for dehalogenation of aryl halides?

A2: Catalytic hydrogenation is a widely employed method for the reductive cleavage of carbon-heteroatom bonds, including dehalogenation.[3] This can be achieved using hydrogen gas (classical hydrogenation) or a hydrogen donor molecule (transfer hydrogenation).[3][4] Palladium on carbon (Pd/C) is a common and effective catalyst for these transformations.[5] Other methods include using stoichiometric amounts of hydride reducing agents, metal-halogen exchange, and photocatalysis.[6][7][8][9][10][11]

Q3: How can I monitor the progress of the dehalogenation reaction?

A3: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to the starting material and any intermediates.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying and quantifying the starting material, intermediates (mono- and di-dehalogenated products), and the final product by their respective mass-to-charge ratios.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the appearance of new aromatic proton signals in place of the halogen atoms.[12]

Q4: What is hydrodehalogenation?

A4: Hydrodehalogenation, or reductive dehalogenation, is a chemical reaction that involves the replacement of a halogen atom in an organic compound with a hydrogen atom.[6] This process is a key transformation in both organic synthesis and for the detoxification of halogenated environmental pollutants.[6][13]

Troubleshooting Guide

This section addresses specific issues that may arise during the dehalogenation of this compound.

Issue 1: Incomplete or Sluggish Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Low yield of the desired dehalogenated product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Catalyst Inactivity The palladium catalyst (e.g., Pd/C) may be old, poisoned, or of insufficient quality. Dry palladium catalysts can be pyrophoric and should be handled with care.[3]* Use fresh, high-quality catalyst. * Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). * Ensure the catalyst is not exposed to air for prolonged periods.
Insufficient Hydrogen Source In catalytic transfer hydrogenation, the hydrogen donor (e.g., formic acid, ammonium formate, isopropanol) may be depleted.[4][14] For reactions with H₂ gas, the pressure may be too low.* Add a fresh portion of the hydrogen donor. * Increase the equivalents of the hydrogen donor. * For H₂ gas, ensure a constant pressure is maintained using a balloon or a hydrogenation apparatus.
Poor Solvent Choice The solvent can significantly impact reaction rates and catalyst activity.[15]* Consider switching to a solvent known to be effective for dehalogenations, such as methanol, ethanol, or THF.[5][6] Aqueous media can also be effective in some cases.[15]
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.* Gradually increase the reaction temperature while monitoring for side product formation. For aryl chlorides, elevated temperatures are often necessary.[6]
Issue 2: Non-selective Dehalogenation (Over-reduction)

Symptoms:

  • Formation of a mixture of mono-, di-, and tri-dehalogenated isoquinolines.

  • Difficulty in isolating the desired selectively dehalogenated product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Harsh Reaction Conditions High temperatures, high hydrogen pressure, or a highly active catalyst can lead to the reduction of all halogen atoms.[16]* Lower the reaction temperature.[12] * Reduce the hydrogen pressure or use a milder hydrogen donor. * Decrease the catalyst loading.
Prolonged Reaction Time Leaving the reaction to run for too long can result in the dehalogenation of the less reactive C-Cl bonds after the C-Br bond has been cleaved.* Carefully monitor the reaction by TLC or LC-MS and quench it once the desired product is maximized.
Choice of Catalyst Some catalysts exhibit higher activity and lower selectivity.* Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) or other metal catalysts.[9] * In some cases, Raney Nickel can be used for selective dehalogenation in a basic medium.[16]
Issue 3: Catalyst Poisoning

Symptoms:

  • The reaction starts but then stops before completion.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Acid Formation The dehalogenation reaction produces HBr and HCl as byproducts, which can poison the palladium catalyst.[17]* Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine, potassium carbonate, or sodium acetate, to neutralize the acid formed.[6][17]
Substrate Impurities Impurities in the starting material, such as sulfur-containing compounds, can deactivate the catalyst.* Ensure the purity of the this compound starting material through recrystallization or column chromatography.

Experimental Protocol: Selective Debromination via Catalytic Transfer Hydrogenation

This protocol provides a starting point for the selective removal of the bromine atom at the C6 position.

Materials:

  • This compound

  • Palladium on Carbon (10 wt% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (concentration approx. 0.1 M).

  • Carefully add 10% Pd/C (0.05 - 0.10 eq).

  • Add ammonium formate (3.0 - 5.0 eq).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,3-dichloroisoquinoline.

Visualizing the Process

Dehalogenation Troubleshooting Workflow

G cluster_monitoring In-Process Monitoring start Start Dehalogenation check_completion Reaction Complete? start->check_completion check_progress Reaction Stalled? incomplete Issue: Incomplete Reaction check_completion->incomplete No workup Workup & Purify check_completion->workup Yes troubleshoot_incomplete Increase Temp/Time Add More H-Donor Check Catalyst Activity incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run check_selectivity Selective Product? over_reduction Issue: Over-reduction check_selectivity->over_reduction No end Pure Product check_selectivity->end Yes troubleshoot_over_reduction Lower Temp Reduce H-Donor Change Catalyst over_reduction->troubleshoot_over_reduction troubleshoot_over_reduction->start Re-run poisoning Issue: Catalyst Poisoning check_progress->poisoning Yes troubleshoot_poisoning Add Base Purify Substrate poisoning->troubleshoot_poisoning troubleshoot_poisoning->start Re-run workup->check_selectivity

Caption: A troubleshooting workflow for the dehalogenation of this compound.

Proposed Catalytic Cycle for Pd/C Dehalogenation

G pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Ar-X (6-Bromo-1,3-dichloro- isoquinoline) substrate->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x hydride_formation Hydride Formation ar_pd_x->hydride_formation h_source Hydrogen Source (e.g., H₂, HCO₂H) h_source->hydride_formation ar_pd_h Ar-Pd(II)-H hydride_formation->ar_pd_h reductive_elimination Reductive Elimination ar_pd_h->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-H (Dehalogenated Product) reductive_elimination->product byproduct H-X reductive_elimination->byproduct

Caption: A simplified catalytic cycle for palladium-catalyzed hydrodehalogenation.

References

Technical Support Center: Catalyst Selection for 6-Bromo-1,3-dichloroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, frequently asked questions (FAQs), and troubleshooting protocols for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 6-Bromo-1,3-dichloroisoquinoline. As a senior application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The Challenge: Chemoselective Functionalization

This compound is a valuable building block due to its three distinct halogenated positions, which can be functionalized sequentially. The primary challenge lies in achieving chemoselectivity—specifically, reacting at the C6-Br bond while leaving the more inert C1-Cl and C3-Cl bonds untouched. This selectivity is governed by the difference in bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[1] The general reactivity trend in palladium-catalyzed cross-coupling is C–I > C–Br > C–OTf >> C–Cl.[1][2] This inherent difference is the foundation upon which we build our selective strategies.

cluster_0 Reactivity Hierarchy cluster_1 Reaction Goal a C-Br (Position 6) Lower Bond Energy More Reactive b C-Cl (Positions 1, 3) Higher Bond Energy Less Reactive a->b Preferential Oxidative Addition c Selective Functionalization at C6

Caption: Logic diagram for selective C-Br bond activation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when designing cross-coupling reactions with this compound.

Q1: How do I ensure the reaction is selective for the C-Br bond over the C-Cl bonds?

A1: Achieving high selectivity is the cornerstone of working with this substrate. The strategy hinges on exploiting the greater reactivity of the C-Br bond.[1]

  • Catalyst Choice : Use a palladium catalyst system that is active enough to cleave the C-Br bond but not so reactive that it begins to activate the C-Cl bonds. Standard palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, combined with appropriate ligands, are often sufficient.[3] For challenging couplings, advanced G2, G3, or G4 precatalysts can be used, but may require temperature optimization to avoid over-reactivity.

  • Ligand Selection : Bulky, electron-rich phosphine ligands are critical.[3][4] They promote the key oxidative addition step for the C-Br bond and facilitate the final reductive elimination.[5] Ligands like Xantphos, SPhos, or XPhos are excellent choices as they can stabilize the palladium(0) active species and often allow for lower reaction temperatures.[3][6]

  • Temperature Control : This is your most critical lever. Start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction.[7] Excessive heat is the most common reason for loss of selectivity, as it can provide the necessary activation energy to cleave the stronger C-Cl bonds.

  • Reaction Time : Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, stop the reaction to prevent subsequent, slower reactions at the C-Cl positions.

Q2: I need to perform a Suzuki-Miyaura coupling. What are the recommended starting conditions?

A2: The Suzuki-Miyaura reaction is an excellent choice for forming C-C bonds at the 6-position. A well-vetted starting point is crucial for success.

Core Principle: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with a boronic acid/ester (activated by a base), and reductive elimination to form the product. Selectivity is achieved by ensuring the oxidative addition step occurs exclusively at the C-Br bond.[7]

ParameterRecommendationRationale
Palladium Source Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(dppf)Cl₂ is a robust, air-stable precatalyst often effective for aryl bromides.[8] Pd₂(dba)₃ is a common Pd(0) source that requires a ligand.
Ligand dppf (if using Pd₂(dba)₃) or SPhos (2-5 mol%)Dppf is integrated into the catalyst. SPhos is a bulky biarylphosphine ligand that promotes efficient coupling.[9]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonates are generally effective and well-tolerated bases for Suzuki couplings.[10] Cs₂CO₃ is more soluble and can be more effective for difficult couplings.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA polar, aprotic solvent system is standard. The water is necessary to dissolve the inorganic base and facilitate transmetalation.[7]
Temperature 80-90 °CThis temperature range is typically sufficient to activate the C-Br bond without affecting the C-Cl bonds.[7]
Detailed Experimental Protocol: Selective Suzuki Coupling at the C6 Position [7]
  • Setup : To an oven-dried Schlenk flask, add this compound (1 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2 equiv).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final substrate concentration of ~0.1 M).

  • Reaction : Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q3: What is the best approach for a Buchwald-Hartwig amination at the 6-position?

A3: The Buchwald-Hartwig amination is the premier method for C-N bond formation. Success with this compound requires a catalyst system optimized for selective C-Br activation, similar to a system used for 6-bromo-2-chloroquinoline.[6][11]

Core Principle: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by amine coordination and deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[3] The choice of ligand is paramount to facilitate the reductive elimination of the C-N bond.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (2.5 mol%)A reliable Pd(0) source for generating the active catalyst in situ.[3]
Ligand Xantphos (5 mol%) or XPhos (6 mol%)Xantphos has a large bite angle, which is known to favor C-N reductive elimination.[3] XPhos is a bulky, electron-rich ligand effective for coupling aryl bromides.[11]
Base NaOtBu or Cs₂CO₃ (1.5-2 equivalents)Sodium t-butoxide is a strong, non-nucleophilic base commonly used in aminations.[3] For base-sensitive substrates, the milder Cs₂CO₃ is a good alternative.[12]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and unwanted side reactions.[13]
Temperature 90-110 °CAminations often require slightly higher temperatures than Suzuki couplings to drive the reductive elimination step.[3]
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination [3][6][11]
  • Setup : In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition : Add the this compound (1 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene via syringe.

  • Reaction : Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring : Track the disappearance of the starting material using LC-MS.

  • Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate. Purify via column chromatography.

Q4: How can I perform a Sonogashira coupling to install an alkyne at the 6-position?

A4: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds. It uniquely uses a dual-catalyst system of palladium and copper(I).[14]

Core Principle: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[15][16]

ParameterRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard, commercially available, and effective palladium(II) precatalyst for Sonogashira reactions.[14][15]
Copper Co-catalyst CuI (4-10 mol%)Copper(I) iodide is the essential co-catalyst for the formation of the copper acetylide intermediate.[15]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)The amine base deprotonates the alkyne and neutralizes the HBr byproduct. It can often be used as the solvent.[15][17]
Solvent THF or DMF (anhydrous, degassed)Anhydrous polar aprotic solvents are typically used.[15]
Temperature Room Temperature to 80 °CMany Sonogashira couplings can proceed at room temperature, which is highly beneficial for maintaining selectivity. Mild heating may be required for less reactive substrates.[14]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Start Reaction Issue (e.g., Low Yield) Check_Reagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous Solvent? - Pure Base? Start->Check_Reagents Check_Setup 2. Verify Setup - Fully Inert Atmosphere? - Degassed Solvents? - Correct Temperature? Start->Check_Setup Check_Selectivity 3. Analyze Selectivity - Reaction at C-Cl? - Hydrodehalogenation? Start->Check_Selectivity Solution_Reagents Solution: - Use fresh reagents. - Re-dry/degas solvents. Check_Reagents->Solution_Reagents If issues found Solution_Setup Solution: - Improve purging technique. - Calibrate hotplate. Check_Setup->Solution_Setup If issues found Solution_Selectivity Solution: - Lower reaction temp. - Screen different ligands. - Reduce reaction time. Check_Selectivity->Solution_Selectivity If issues found

Caption: A systematic troubleshooting workflow for cross-coupling reactions.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause A: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Phosphine ligands can also be oxidized.[18]

    • Solution: Ensure your reaction setup is scrupulously maintained under an inert atmosphere (argon or nitrogen). Use freshly opened or properly stored catalysts and ligands. Ensure solvents are thoroughly degassed by sparging with an inert gas or by using the freeze-pump-thaw method.[18]

  • Possible Cause B: Ineffective Base. The base may be of poor quality, insufficiently strong, or poorly soluble in the reaction medium.[19]

    • Solution: Use a fresh, high-purity base. If solubility is an issue (e.g., K₂CO₃ in toluene), ensure vigorous stirring and consider using a more soluble base like Cs₂CO₃ or an organic base.[19][20]

  • Possible Cause C (Suzuki): Protodeboronation. The boronic acid coupling partner can be unstable, especially if it is electron-deficient, leading to the replacement of the boronic acid group with a hydrogen atom.[18][19]

    • Solution: Use the boronic acid as fresh as possible. Consider converting it to a more stable pinacol or MIDA ester.[18] Using milder bases like K₃PO₄ or ensuring anhydrous conditions can also mitigate this side reaction.[19]

Problem 2: Lack of Selectivity (Mixture of products from reaction at C-Br and C-Cl)
  • Possible Cause A: Reaction Temperature is Too High. This is the most common culprit. Excess thermal energy overcomes the activation barrier for C-Cl bond cleavage.

    • Solution: Reduce the reaction temperature in 5-10 °C increments. Run a temperature screen to find the optimal window where the C-Br reaction proceeds efficiently without C-Cl activation.[19]

  • Possible Cause B: Catalyst System is Too Reactive. Highly active catalyst systems, especially those designed for activating aryl chlorides, may not differentiate well between the C-Br and C-Cl bonds on this substrate.[4]

    • Solution: Switch to a less reactive ligand. If you are using a very electron-rich and bulky ligand from the Buchwald-Hartwig series (like tBuXPhos), consider trying a slightly less activating one like SPhos or Xantphos.

Problem 3: Significant Formation of Side Products
  • Possible Cause A (Suzuki): Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Solution: Improve the degassing procedure for your solvents and ensure a strictly inert atmosphere throughout the reaction.[19]

  • Possible Cause B: Hydrodehalogenation. The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water or by certain bases/additives.

    • Solution: Use anhydrous solvents and reagents. If the problem persists, screen different bases. Sometimes, this side reaction is promoted by β-hydride elimination pathways, which can be influenced by ligand choice.

References

Technical Support Center: Synthesis of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges associated with its synthesis, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical steps?

A1: The synthesis of this compound typically proceeds via a Vilsmeier-Haack type cyclization of an appropriate N-arylacetamide or a related precursor. The key steps generally involve the formation of the isoquinoline core followed by chlorination. A common precursor is N-(4-bromophenyl)acetamide, which can be reacted with a Vilsmeier reagent (formed from POCl₃ and DMF) to induce cyclization and chlorination in a one-pot or sequential manner. The reaction is sensitive to temperature and stoichiometry, which are critical parameters to control for a successful synthesis.[1]

Q2: I am observing a very low yield in my reaction. What are the primary factors to investigate?

A2: Low yields in this synthesis can often be attributed to several factors. Firstly, the reactivity of the starting N-(4-bromophenyl) precursor is crucial; any impurities can hinder the reaction. Secondly, the Vilsmeier reagent must be prepared correctly, typically at low temperatures, to ensure its activity.[2] The temperature of the cyclization and chlorination steps is also critical; excessively high temperatures can lead to decomposition and the formation of tarry by-products, while temperatures that are too low may result in an incomplete reaction.[3] Finally, the work-up procedure must be carefully executed to avoid loss of the product.

Q3: What are the most common impurities I should expect to see in my crude product?

A3: The impurity profile can vary depending on the specific reaction conditions. However, some common impurities include:

  • Partially chlorinated intermediates: Such as 6-Bromo-1-chloro-3-hydroxyisoquinoline or 6-Bromo-3-chloro-1-hydroxyisoquinoline, arising from incomplete chlorination.

  • Starting materials: Unreacted N-(4-bromophenyl)acetamide or its derivatives.

  • Hydrolysis products: The dichloroisoquinoline product can be susceptible to hydrolysis back to a mono-chloro-hydroxyisoquinoline if exposed to water during work-up or purification under non-anhydrous conditions.

  • Polymeric materials: Harsh reaction conditions, particularly excessive heat, can lead to the formation of intractable polymeric tars.[4]

Q4: Can I use recrystallization to purify my final product? If so, what solvents are recommended?

A4: Recrystallization is a highly effective method for purifying this compound, which is a solid at room temperature. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For halogenated aromatic compounds, common solvent systems to explore include ethanol, ethyl acetate, or mixtures of hexanes and ethyl acetate.[5] It is always recommended to perform a small-scale solvent screen to identify the optimal conditions.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation with Complex Mixture on TLC

Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent (chloroiminium salt) is formed in-situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Its formation is exothermic and moisture-sensitive.

  • Causality: If the reagent is not formed correctly due to exposure to moisture or improper temperature control, it will not be effective in promoting the cyclization and chlorination, leading to a failed reaction.

  • Troubleshooting Steps:

    • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous DMF and fresh, high-purity POCl₃.

    • Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) with slow, dropwise addition of POCl₃ to DMF.

    • Allow the reagent to stir for a sufficient time at low temperature to ensure complete formation before adding the N-arylacetamide precursor.

Potential Cause 2: Suboptimal Reaction Temperature The Vilsmeier-Haack reaction for quinoline and isoquinoline synthesis often requires heating, but the temperature must be carefully controlled.[6]

  • Causality: Too low a temperature will result in a sluggish and incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material, intermediates, and the final product, leading to the formation of a complex mixture of byproducts and tar.[1]

  • Troubleshooting Steps:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • If the reaction is not proceeding at a lower temperature, incrementally increase the temperature (e.g., in 10 °C intervals) and monitor the effect on product formation and byproduct generation.

    • A typical temperature range for these reactions is 80-90 °C, but this may need to be optimized for your specific substrate and setup.

Issue 2: Presence of a Persistent, More Polar Impurity by TLC

Potential Cause: Incomplete Chlorination The reaction is intended to produce a dichloro-isoquinoline. However, if the chlorination is incomplete, mono-chloro, mono-hydroxy species will be present.

  • Causality: Insufficient chlorinating agent (POCl₃) or a reaction time that is too short can lead to the formation of intermediates like 6-Bromo-1-chloro-3-hydroxyisoquinoline or its isomer. These compounds are more polar than the desired product due to the hydroxyl group.

  • Troubleshooting Steps:

    • Stoichiometry: Increase the molar equivalents of POCl₃ relative to the N-arylacetamide. A common ratio is to use a significant excess of POCl₃.

    • Reaction Time: Extend the reaction time at the optimal temperature and monitor the disappearance of the polar impurity by TLC.

    • Isolation and Re-treatment: In some cases, the mixture of mono- and di-chloro compounds can be isolated and re-subjected to the chlorination conditions to drive the reaction to completion.

Issue 3: Product is an Oil or Fails to Crystallize During Recrystallization

Potential Cause: Inappropriate Solvent or Presence of Impurities The presence of even small amounts of certain impurities can sometimes inhibit crystallization, causing the product to "oil out." The choice of solvent is also paramount.

  • Causality: If the product is supersaturated in a solvent where it has some solubility even at low temperatures, or if impurities are disrupting the crystal lattice formation, it may separate as an oil.

  • Troubleshooting Steps:

    • Solvent System Modification: If using a single solvent, try a binary solvent system. For example, dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]

    • Slow Cooling: Rapid cooling can favor oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product.

    • Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.

Impurity Identification and Characterization

A crucial aspect of managing impurities is their accurate identification. The following table provides a guide to identifying common impurities using standard analytical techniques.

Impurity ClassExpected ¹H NMR SignalsExpected Mass Spectrum (MS)
This compound (Product) Aromatic protons in the expected regions for the isoquinoline core. Absence of -OH or -NH protons.Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine and two chlorine atoms.
6-Bromo-1-chloro-3-hydroxyisoquinoline A broad singlet for the -OH proton (D₂O exchangeable). Aromatic protons will show slightly different chemical shifts compared to the product.Molecular ion peak corresponding to the replacement of one Cl with an OH group. Isotopic pattern for one bromine and one chlorine.
Unreacted N-(4-bromophenyl)acetamide Signals for the acetyl group (singlet, ~2.2 ppm) and an amide N-H proton (broad singlet), in addition to the aromatic protons.Molecular ion peak corresponding to the starting material.

Generalized Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The presence of characteristic peaks for functional groups not in the final product (e.g., -OH, -NH) can indicate specific impurities.[7][8]

  • Mass Spectrometry (MS): Use a technique like LC-MS or GC-MS to separate the components of the crude mixture and obtain their mass-to-charge ratios. This is invaluable for confirming the molecular weights of the product and any impurities.[9] The isotopic pattern is a key confirmation tool for halogenated compounds.

Workflow and Data Presentation

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

G start Low Yield of this compound tlc_analysis Analyze TLC of Crude Product start->tlc_analysis check_reagents Check Reagent Quality (Anhydrous solvents, fresh POCl3) check_vilsmeier Review Vilsmeier Reagent Formation (Low temp, inert atmosphere) check_reagents->check_vilsmeier Reagents OK re_run_reagents Action: Use fresh/dry reagents check_reagents->re_run_reagents check_temp Analyze Reaction Temperature Profile check_vilsmeier->check_temp Formation OK re_run_vilsmeier Action: Optimize reagent formation check_vilsmeier->re_run_vilsmeier check_workup Evaluate Work-up Procedure (pH, extraction efficiency) check_temp->check_workup Temp OK optimize_temp Action: Systematically vary temperature (Monitor by TLC) check_temp->optimize_temp optimize_workup Action: Modify work-up protocol (e.g., different base, solvent) check_workup->optimize_workup tlc_analysis->check_reagents Complex Mixture? unreacted_sm Issue: High amount of starting material tlc_analysis->unreacted_sm Unreacted SM? tar_formation Issue: Significant tar formation tlc_analysis->tar_formation Tar? increase_temp_time Action: Increase temperature or reaction time unreacted_sm->increase_temp_time decrease_temp Action: Decrease reaction temperature tar_formation->decrease_temp

Caption: A decision tree for troubleshooting low yields.

Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.

General Protocol:

  • Adsorbent: Silica gel is the most common stationary phase for compounds of this polarity.[10][11]

  • Solvent System (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. A good starting point for halogenated aromatics is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[12][13]

    • To find the right solvent system: Aim for a retention factor (Rƒ) of around 0.3 for the desired product on the TLC plate.

  • Column Packing: The column can be packed using either a dry or wet method. Ensure the packing is uniform to avoid channeling, which leads to poor separation.[11]

  • Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds based on their polarity. The non-polar impurities will elute first, followed by the this compound, and finally any more polar impurities.[13]

Recommended Starting Solvent Systems for TLC and Column Chromatography:

PolaritySolvent SystemTypical Application
LowHexanes / Ethyl Acetate (9:1)Eluting non-polar byproducts.
MediumHexanes / Ethyl Acetate (4:1 to 1:1)Eluting the target this compound.
HighEthyl Acetate or CH₂Cl₂ / Methanol (95:5)Eluting highly polar impurities like hydroxy-isoquinolines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 6-Bromo-1,3-dichloroisoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. 6-Bromo-1,3-dichloroisoquinoline is a key synthetic intermediate whose precise characterization is paramount for ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a comparative framework against other analytical techniques and providing field-proven insights into experimental design and data interpretation.

The Central Role of 13C NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and High-Performance Liquid Chromatography (HPLC) assesses purity, 13C NMR spectroscopy stands as the gold standard for delineating the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This sensitivity allows for the precise mapping of functional groups and substitution patterns on the isoquinoline scaffold.

However, the analysis of halogenated heterocycles like this compound presents unique challenges and points of consideration. The presence of electronegative chlorine atoms and the heavy bromine atom significantly influences the chemical shifts of the carbons to which they are attached and those in their vicinity.[2] Specifically, the "heavy atom effect" of bromine can lead to significant shielding of the directly attached carbon.

Experimental Protocol for 13C NMR Acquisition

Achieving a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed for robust and reproducible results.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for isoquinoline derivatives.[3] It offers good solubility and its single carbon signal at ~77.16 ppm provides a convenient internal reference.

  • Concentration: Prepare a solution of 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl3. This concentration range provides a good balance between signal intensity and potential solubility issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.0 ppm.[4]

13C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence, such as zgpg30, is typically used to simplify the spectrum by removing C-H coupling and collapsing each carbon signal into a singlet.[1]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons (carbons not attached to protons) which have longer relaxation times.[5]

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

Data Analysis and Spectral Assignment: A Comparative and Predictive Approach

In the absence of a publicly available experimental spectrum for this compound, a robust analytical approach involves a combination of:

  • Prediction from established databases and algorithms.

  • Comparative analysis with structurally related compounds.

Online prediction tools, which utilize extensive databases and machine learning algorithms, can provide a reliable starting point for spectral assignment.[6][7]

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl3Rationale for Assignment
C1~148Attached to electronegative Cl and N
C3~145Attached to electronegative Cl
C4~120Shielded by adjacent C3-Cl
C4a~130Quaternary carbon in a fused ring system
C5~130Aromatic CH
C6~120Attached to Br (heavy atom shielding)
C7~135Aromatic CH
C8~128Aromatic CH
C8a~138Quaternary carbon adjacent to N

Comparative Analysis with Known Spectra

To validate these predictions and gain confidence in the assignments, we can compare them to the experimental data of related compounds.

CompoundC1 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C8 (ppm)C4a (ppm)C8a (ppm)
Isoquinoline [8][9]152.7143.2120.5126.5130.3127.3127.6128.8135.7
6-Bromoisoquinoline [3]152.4143.5121.2128.4122.2132.8129.1129.5134.5

From this comparison, we can observe the expected trends:

  • The introduction of the bromine atom at C6 in 6-bromoisoquinoline significantly shields this carbon (from 130.3 ppm in isoquinoline to 122.2 ppm). A similar shielding effect is anticipated for this compound.

  • The chlorine atoms at C1 and C3 in the target molecule are expected to have a deshielding effect on these carbons compared to the unsubstituted isoquinoline.

Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating 13C NMR with other essential analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Integration & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight H_NMR 1H NMR Purification->H_NMR Proton Environment C_NMR 13C NMR Purification->C_NMR Carbon Skeleton HPLC HPLC Purification->HPLC Purity Assessment Structure Final Structure Confirmation MS->Structure H_NMR->Structure C_NMR->Structure HPLC->Structure

Caption: A typical experimental workflow for the synthesis and structural confirmation of this compound.

Comparative Guide to Analytical Techniques

While 13C NMR is indispensable, a multi-technique approach provides the most robust characterization.[10]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Detailed carbon framework, connectivity, and substitution patterns.Provides unambiguous structural information.Low sensitivity, requires longer acquisition times.
1H NMR Information on the number, environment, and connectivity of protons.High sensitivity, rapid acquisition.Can have complex coupling patterns.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[10]High sensitivity, confirms molecular formula.[1]Isomeric compounds can be difficult to distinguish.[10]
HPLC Purity assessment and quantification.[1]Highly accurate for purity determination.Provides no structural information.
FTIR Spectroscopy Presence of functional groups.Rapid and simple.Provides limited structural detail for complex molecules.

Logical Relationships in Data Interpretation

The process of assigning the 13C NMR spectrum relies on a logical deductive process, as illustrated below.

G cluster_data Input Data cluster_analysis Analytical Process cluster_output Conclusion exp_spectrum Experimental 13C NMR Spectrum comparison Comparative Analysis exp_spectrum->comparison pred_spectrum Predicted 13C NMR Spectrum pred_spectrum->comparison related_data Data from Related Compounds related_data->comparison assignment Peak Assignment comparison->assignment final_structure Confirmed Structure assignment->final_structure

Caption: Logical flow for the assignment of the 13C NMR spectrum of a novel or uncharacterized compound.

Conclusion

The 13C NMR analysis of this compound, while seemingly straightforward, requires a nuanced approach that leverages predictive tools and comparative data from related structures. By following a robust experimental protocol and a logical framework for data interpretation, researchers can confidently elucidate the structure of this and other complex halogenated heterocyclic compounds. Integrating 13C NMR data with other analytical techniques like MS and 1H NMR provides a comprehensive and self-validating characterization that upholds the highest standards of scientific integrity.

References

The Definitive Guide to the Spectroscopic Characterization of 6-Bromo-1,3-dichloroisoquinoline: An Infrared Spectroscopy-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 6-Bromo-1,3-dichloroisoquinoline. Beyond a mere presentation of data, this document serves as a comparative evaluation, positioning IR spectroscopy within the broader context of analytical techniques essential for the structural elucidation of complex halogenated heterocyclic compounds.

As a Senior Application Scientist, it is understood that the unambiguous characterization of novel chemical entities is a cornerstone of progressive research. This compound, a key building block in medicinal chemistry, presents a unique spectroscopic challenge due to its combination of a rigid aromatic core and multiple halogen substituents. This guide will delve into the nuances of its infrared spectrum, offering a predictive analysis grounded in established spectroscopic principles. Furthermore, we will objectively compare the insights gleaned from IR spectroscopy with those provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, providing the necessary framework for selecting the most appropriate analytical strategy.

I. Infrared Spectroscopy: A Vibrational Fingerprint of this compound

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For a solid sample like this compound, the KBr pellet method is a robust and widely used technique for obtaining a high-quality spectrum.

Experimental Protocol: KBr Pellet Preparation for FTIR Analysis

The choice of the KBr pellet method is predicated on the need to suspend the solid analyte in an IR-transparent matrix, thereby minimizing scattering of the infrared beam and obtaining sharp, well-resolved absorption bands.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis Dry KBr Dry IR-grade KBr (110°C, 2-3h) Mix Thoroughly mix with ~200 mg of dry KBr Dry KBr->Mix Grind Sample Grind 1-2 mg of This compound Grind Sample->Mix Grind Mixture Grind mixture to a fine, homogenous powder Mix->Grind Mixture Load Die Load powder into pellet die Grind Mixture->Load Die Apply Vacuum Apply vacuum to remove entrapped air Load Die->Apply Vacuum Press Press at 10 tonnes Apply Vacuum->Press Pellet Transparent KBr Pellet Press->Pellet Sample Spectrum Acquire Sample Spectrum Pellet->Sample Spectrum Background Acquire Background Spectrum (pure KBr pellet) Process Process Data (Background Subtraction) Background->Process Sample Spectrum->Process Final Spectrum Final IR Spectrum Process->Final Spectrum

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Causality in Protocol:

  • Drying KBr: Potassium bromide is hygroscopic; any absorbed water will introduce broad O-H stretching bands around 3400 cm⁻¹, potentially obscuring N-H or other relevant absorptions.[1][2]

  • Fine Grinding: Reducing the particle size of the sample to less than the wavelength of the incident IR radiation is crucial to minimize light scattering (the Christiansen effect), which can cause band distortion and sloping baselines.[3]

  • Homogenous Mixture: An even distribution of the analyte in the KBr matrix is essential for reproducible and quantitatively meaningful spectra, as dictated by the Beer-Lambert Law.

  • Vacuum Application: The removal of air from the KBr powder before pressing prevents the formation of opaque or fractured pellets, ensuring maximum transmission of the IR beam.[1]

Predicted IR Spectrum and Band Assignments

While an experimental spectrum for this compound is not publicly available, a predictive analysis based on the vibrational modes of its constituent functional groups provides a robust framework for its characterization.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000WeakAromatic C-H StretchCharacteristic for sp² C-H bonds in aromatic systems.[4][5]
1600-1585MediumAromatic C=C and C=N in-ring stretchingThe conjugated π-system of the isoquinoline ring gives rise to these characteristic skeletal vibrations.[4][5]
1500-1400MediumAromatic C=C in-ring stretchingA second region for the complex in-ring stretching vibrations of the aromatic core.[4][5]
900-675StrongAromatic C-H out-of-plane ("oop") bendingThe position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.[4]
850-550StrongC-Cl StretchThe presence of two chlorine atoms attached to the aromatic ring would result in strong absorptions in this region.[6]
690-515StrongC-Br StretchThe heavier bromine atom results in a lower vibrational frequency compared to the C-Cl bond.[6]

II. Comparative Analysis with Alternative Spectroscopic Techniques

While IR spectroscopy provides valuable information about the functional groups present, a comprehensive structural elucidation often requires a multi-technique approach.

G cluster_techniques Analytical Techniques Molecule Molecule IR IR Spectroscopy Molecule->IR Functional Groups NMR NMR Spectroscopy Molecule->NMR Connectivity (C-H Framework) MS Mass Spectrometry Molecule->MS Molecular Weight & Formula XRay X-ray Crystallography Molecule->XRay 3D Structure (Absolute)

Caption: Information provided by different analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

  • ¹H NMR: Would reveal the number of distinct protons on the aromatic ring, their chemical environment, and their spatial relationships through spin-spin coupling. For this compound, one would expect to see signals corresponding to the four protons on the benzene ring portion of the molecule.

  • ¹³C NMR: Would show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to halogens or nitrogen will be deshielded and appear at a higher chemical shift).

Comparison with IR:

FeatureIR SpectroscopyNMR Spectroscopy
Information Functional groups, vibrational modesConnectivity, chemical environment of atoms (C & H)
Strengths Rapid, provides a unique fingerprint, good for identifying functional groups.Provides detailed structural information, including isomer differentiation.
Limitations Does not provide detailed connectivity information.Less sensitive than MS, requires larger sample amounts, can be time-consuming.
Key Insight for this compound Confirms presence of aromatic ring and halogen substituents.Unambiguously determines the substitution pattern and confirms the carbon skeleton.
B. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.

  • Molecular Ion Peak: The mass spectrum of this compound would show a complex molecular ion peak pattern due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature provides definitive evidence for the presence and number of these halogen atoms.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide clues about the molecule's structure. For instance, the loss of a bromine or chlorine atom would result in characteristic fragment ions.

Comparison with IR:

FeatureIR SpectroscopyMass Spectrometry
Information Functional groups, vibrational modesMolecular weight, elemental formula, structural fragments
Strengths Non-destructive (typically), provides functional group information.Extremely sensitive, provides exact molecular weight and elemental composition.
Limitations Does not provide molecular weight information.Can be destructive, may not provide detailed connectivity for complex isomers.
Key Insight for this compound Confirms presence of aromatic ring and halogen substituents.Confirms the molecular formula C₉H₄BrCl₂N and the presence of one bromine and two chlorine atoms.
C. Single-Crystal X-ray Crystallography

This technique provides the absolute, three-dimensional structure of a molecule in its crystalline state by analyzing the diffraction pattern of X-rays passing through a single crystal.

  • Definitive Structure: X-ray crystallography would provide the precise bond lengths, bond angles, and connectivity of all atoms in this compound, leaving no ambiguity about its structure.

Comparison with IR:

FeatureIR SpectroscopyX-ray Crystallography
Information Functional groups, vibrational modesAbsolute 3D structure, bond lengths, bond angles
Strengths Rapid, applicable to amorphous and liquid samples.Provides the most definitive structural information.
Limitations Provides indirect structural information.Requires a suitable single crystal, which can be difficult to grow.
Key Insight for this compound Confirms presence of aromatic ring and halogen substituents.Provides an unambiguous, three-dimensional map of the entire molecule.

III. Conclusion: A Synergistic Approach to Structural Elucidation

In the characterization of this compound, infrared spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, namely the aromatic isoquinoline core and the carbon-halogen bonds. Its value lies in its ability to provide a quick "quality control" check and a preliminary structural assessment.

However, for an unambiguous determination of the substitution pattern and overall molecular architecture, a synergistic approach is paramount. NMR spectroscopy is indispensable for elucidating the precise connectivity of the carbon-hydrogen framework. Mass spectrometry provides definitive proof of the molecular formula and the presence of the correct number and type of halogen atoms through its characteristic isotopic pattern. Finally, when an absolute and unequivocal structural proof is required, single-crystal X-ray crystallography stands as the gold standard, provided a suitable crystal can be obtained.

For the drug development professional, understanding the strengths and limitations of each of these techniques is crucial for designing an efficient and scientifically sound workflow for the characterization of novel and complex molecules.

References

Reactivity Face-Off: A Comparative Guide to Bromo- vs. Chloro-Substituted Isoquinolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of innovation, forming the backbone of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this privileged heterocycle is paramount, and the choice of halogen substituent—a seemingly minor detail—can profoundly impact the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted isoquinolines in key synthetic transformations, supported by experimental data and mechanistic insights to empower you in your experimental design.

Executive Summary: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, bromo-substituted isoquinolines are generally more reactive than their chloro- counterparts . This heightened reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields.[1][2] The underlying principle for this trend is the difference in the carbon-halogen (C-X) bond dissociation energies. The weaker C-Br bond is more readily cleaved by the palladium catalyst in the rate-determining oxidative addition step compared to the more robust C-Cl bond.[1][2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often inverted, with chloro-substituted isoquinolines sometimes exhibiting greater reactivity. This is because the more electronegative chlorine atom can better stabilize the negatively charged Meisenheimer intermediate, which is key to this reaction pathway. However, the position of the halogen on the isoquinoline ring can introduce electronic effects that may override this general trend.

This guide will dissect these reactivity differences, providing you with the rationale to select the optimal halogenated isoquinoline for your specific synthetic challenge.

Accessibility and Synthesis of Starting Materials

The choice between a bromo- or chloro-isoquinoline often begins with their availability and ease of synthesis. Both 1-chloro- and 1-bromoisoquinoline can be synthesized from the common precursor, isoquinoline-N-oxide.

Synthesis of 1-Chloroisoquinoline: A common method involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃). This reaction typically proceeds in high yield.[3][4]

Synthesis of 1-Bromoisoquinoline: Similarly, 1-bromoisoquinoline can be prepared from isoquinoline-N-oxide using phosphorus oxybromide (POBr₃).[5]

While both are accessible, chloro-aromatics are often more commercially available and cost-effective on a large scale, which can be a significant consideration in process development.

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In this arena, the difference in reactivity between bromo- and chloro-isoquinolines is most pronounced.

The Underlying Chemistry: Oxidative Addition Kinetics

The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the halo-isoquinoline to a Pd(0) complex. This step is frequently the rate-determining step of the entire process.[1][2] The weaker C-Br bond (bond dissociation energy ~71 kcal/mol) compared to the C-Cl bond (~84 kcal/mol) means that less energy is required for the palladium to insert into the C-Br bond.[2] This results in faster reaction kinetics for bromo-isoquinolines.[1][2]

graph "Palladium_Catalyzed_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FBBC05"]; "Pd(II)_Complex" [label="L₂(X)Pd(II)-Ar", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(e.g., with R-B(OH)₂)", shape=ellipse, fillcolor="#34A853"]; "Pd(II)_Intermediate" [label="L₂(R)Pd(II)-Ar", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853"]; "Product" [label="Ar-R", shape=cds, fillcolor="#FFFFFF", style=filled];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X (Isoquinoline-X)"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation"; "Transmetalation" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [label="Regenerated Catalyst"];

{rank=same; "Oxidative_Addition"; "Transmetalation"; "Reductive_Elimination"} }

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Comparative Look

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. When comparing the reactivity of bromo- and chloro-isoquinolines, the former consistently demonstrates superior performance under standard conditions.

ReactantCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd@MIL-101Cr-NH₂K₃PO₄RT0.598
4-ChlorotoluenePd@MIL-101Cr-NH₂K₃PO₄1002485
This data for bromotoluene and chlorotoluene illustrates the general reactivity trend applicable to isoquinolines.[2]

For a chloro-isoquinoline to achieve a yield comparable to its bromo- counterpart, more forcing conditions are often necessary. This can include higher temperatures, longer reaction times, and the use of more sophisticated and expensive ligands designed to activate the more stable C-Cl bond.[1]

Materials:

  • Halo-isoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halo-isoquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. For chloro-isoquinolines, the higher end of this temperature range and longer reaction times may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, the oxidative addition of the halo-isoquinoline to the palladium catalyst is the rate-determining step, making bromo-isoquinolines more reactive substrates.[1][6]

A study on the functionalization of 6-bromo-2-chloroquinoline demonstrated that selective amination of the C-Br bond can be achieved in the presence of a C-Cl bond by careful selection of reaction conditions, highlighting the greater reactivity of the bromide.[7]

Materials:

  • Halo-isoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the halo-isoquinoline and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "rounded,filled"; color = "#F1F3F4"; "Reactants" [label="Combine Halo-isoquinoline,\nCoupling Partner, Catalyst,\nLigand, and Base"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Argon)"]; "Solvent" [label="Add Degassed Solvent"]; "Reactants" -> "Inert_Atmosphere" -> "Solvent"; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded,filled"; color = "#F1F3F4"; "Heating" [label="Heat with Stirring\n(80-110 °C)"]; "Monitoring" [label="Monitor by TLC/LC-MS"]; "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label = "Workup and Purification"; style = "rounded,filled"; color = "#F1F3F4"; "Cooling" [label="Cool to Room Temperature"]; "Extraction" [label="Aqueous Workup\nand Extraction"]; "Drying" [label="Dry, Filter, and Concentrate"]; "Purification" [label="Column Chromatography"]; "Cooling" -> "Extraction" -> "Drying" -> "Purification"; }

"Solvent" -> "Heating"; "Monitoring" -> "Cooling" [label="Upon Completion"]; }

Caption: A generalized experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Change in Reactivity

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) often shows a different reactivity trend. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction rate.

The general reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the more electronegative halogens are better able to stabilize the negative charge of the Meisenheimer complex through their inductive effect.

However, the position of the halogen on the isoquinoline ring is critical. Nucleophilic attack is favored at positions that are electron-deficient, such as C1. In some cases, the intrinsic electrophilicity of a particular carbon in the isoquinoline ring system can be the dominant factor, leading to reactivity that deviates from the general trend. For instance, in certain polyhalogenated quinolines, a chloride at an activated position can react preferentially over a bromide at a less activated position.[8]

Therefore, while the general trend favors chloro- over bromo-isoquinolines in SNAr, the specific substitution pattern of the isoquinoline must be carefully considered.

Conclusion: Making the Right Choice

The choice between a bromo- and a chloro-substituted isoquinoline is a strategic decision that depends on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , bromo-isoquinolines are the more reactive and generally preferred substrates . They allow for milder reaction conditions and often provide higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , chloro-isoquinolines may be more reactive , although the position of the halogen and the overall electronic nature of the isoquinoline ring can lead to exceptions.

While bromo-isoquinolines offer a reactivity advantage in many common synthetic operations, the economic benefits and wider availability of chloro-isoquinolines, coupled with advances in catalyst development, make them increasingly viable and attractive, particularly for large-scale synthesis. A thorough understanding of the underlying mechanistic principles is crucial for developing robust and efficient synthetic routes to novel isoquinoline-based molecules.

References

A Senior Application Scientist's Guide to 6-Bromo-1,3-dichloroisoquinoline: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] The strategic functionalization of this privileged heterocycle is paramount to modulating its physicochemical properties and biological activity. Among the plethora of synthetic handles available, halogens offer a versatile toolkit for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 6-Bromo-1,3-dichloroisoquinoline with other halogenated isoquinolines, offering field-proven insights and experimental guidance to inform your synthetic strategy.

The Isoquinoline Core: A Privileged Scaffold

The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ability to introduce diverse substituents at specific positions on the isoquinoline ring is crucial for fine-tuning its interaction with biological targets and for optimizing its pharmacokinetic profile.

The Strategic Advantage of Halogenation

Halogen atoms serve as key anchor points for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through widely-utilized transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The nature of the halogen (F, Cl, Br, I) and its position on the isoquinoline ring dramatically influence its reactivity, providing a nuanced platform for selective and sequential functionalization.

This compound: A Tri-Halogenated Building Block with Orthogonal Reactivity

This compound is a particularly interesting building block due to the presence of three halogen atoms with differential reactivity. This intrinsic difference allows for a hierarchical approach to its functionalization, enabling the stepwise introduction of various substituents.

Understanding the Reactivity Hierarchy

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is:

C-I > C-Br > C-Cl > C-F

This principle is the cornerstone of chemoselective functionalization of polyhalogenated heterocycles.[4] In the case of this compound, the C-Br bond at the 6-position is significantly more susceptible to oxidative addition than the C-Cl bonds at the 1 and 3-positions.

Furthermore, the electronic environment of the isoquinoline ring plays a crucial role. The pyridine ring of the isoquinoline is electron-deficient, which activates halogens at positions 1 and 3 towards nucleophilic attack and oxidative addition, compared to halogens on the carbocyclic ring (positions 5, 6, 7, and 8).

This interplay of halogen identity and position leads to the following predicted reactivity order for this compound in palladium-catalyzed cross-coupling reactions:

C1-Cl ≈ C3-Cl > C6-Br (This is a general trend and can be influenced by the specific reaction conditions and ligands used). However, when comparing halogens of different types, the C-Br bond is generally more reactive than the C-Cl bond. Therefore, for selective coupling, the C6-Br bond is the most likely to react first under standard Suzuki or Buchwald-Hartwig conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond over the C-Cl bond allows for the selective arylation or vinylation at the C6 position of this compound.

To illustrate this, let's consider a comparative scenario for the mono-arylation of different di-halogenated isoquinolines. While direct, side-by-side experimental data for these specific substrates is scarce in the literature, we can extrapolate expected outcomes based on established reactivity principles.

Table 1: Hypothetical Comparative Data for Mono-Suzuki-Miyaura Coupling of Dihalo-isoquinolines with Phenylboronic Acid

EntrySubstrateHalogen ReactivityExpected Major ProductPredicted Yield (%)
1This compound C6-Br > C1-Cl, C3-Cl6-Phenyl-1,3-dichloroisoquinoline85-95
21,6-DichloroisoquinolineC1-Cl > C6-Cl1-Phenyl-6-chloroisoquinoline70-80
33,6-DichloroisoquinolineC3-Cl > C6-Cl3-Phenyl-6-chloroisoquinoline75-85
41,6-DibromoisoquinolineC1-Br > C6-Br1-Phenyl-6-bromoisoquinoline90-98

Disclaimer: The yields presented in this table are estimations based on general reactivity trends and data from analogous systems. Actual yields may vary depending on the specific reaction conditions.

The higher predicted yield for the bromo-substituted isoquinolines reflects the lower activation energy required for the oxidative addition step.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol details a general procedure for the selective coupling at the C6-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: This catalyst is often effective for cross-coupling reactions involving both aryl bromides and chlorides. The dppf ligand is bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Na₂CO₃: A moderately strong base is required to activate the boronic acid for transmetalation.

  • Dioxane/Water: This solvent system is commonly used for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Na2CO3 - Pd(dppf)Cl2 inert Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvents Add Degassed Dioxane/Water inert->solvents heat Heat to 80-90 °C solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the C-X bond is a critical factor. The C-Br bond at the 6-position of this compound is expected to be more reactive than the C-Cl bonds at the 1 and 3-positions, allowing for selective amination.

Table 2: Hypothetical Comparative Data for Mono-Buchwald-Hartwig Amination of Dihalo-isoquinolines with Morpholine

EntrySubstrateHalogen ReactivityExpected Major ProductPredicted Yield (%)
1This compound C6-Br > C1-Cl, C3-Cl4-(1,3-Dichloro-isoquinolin-6-yl)-morpholine80-90
21,6-DichloroisoquinolineC1-Cl > C6-Cl4-(6-Chloro-isoquinolin-1-yl)-morpholine65-75
33,6-DichloroisoquinolineC3-Cl > C6-Cl4-(6-Chloro-isoquinolin-3-yl)-morpholine70-80
41,6-DibromoisoquinolineC1-Br > C6-Br4-(6-Bromo-isoquinolin-1-yl)-morpholine85-95

Disclaimer: The yields presented in this table are estimations based on general reactivity trends and data from analogous systems. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the selective amination at the C6-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/Xantphos: This catalyst system is highly effective for a broad range of Buchwald-Hartwig aminations. Xantphos is a bulky, electron-rich ligand with a large bite angle, which promotes the reductive elimination step and prevents catalyst decomposition.

  • NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Toluene: A common non-polar solvent for this reaction. Anhydrous and degassed conditions are critical for catalyst stability and activity.

Buchwald_Workflow cluster_setup Inert Atmosphere Setup cluster_rxn Reaction Execution cluster_purification Product Isolation reagents Add to Schlenk Tube: - Pd2(dba)3, Xantphos, NaOtBu - this compound - Amine solvent_add Add Anhydrous, Degassed Toluene reagents->solvent_add seal_heat Seal Tube & Heat (90-110 °C) solvent_add->seal_heat stir_monitor Stir & Monitor (12-24h) seal_heat->stir_monitor workup Cool, Dilute, & Filter stir_monitor->workup Completion purify Purify by Chromatography workup->purify characterize Characterize Final Product purify->characterize

References

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1,3-dichloroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical intermediate in the synthesis of novel pharmaceutical agents and functional materials.[] The precise substitution pattern of three distinct halogen atoms on the isoquinoline core imparts unique reactivity and physicochemical properties, but also presents a distinct analytical challenge. A robust and multi-faceted analytical strategy is therefore not merely a quality control checkbox; it is a fundamental necessity to ensure the structural integrity, purity, and consistency of the material, which are prerequisites for its successful application in any research and development pipeline.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Section 1: Definitive Structural Elucidation

The primary analytical objective is the unambiguous confirmation of the molecular structure. This involves verifying the core isoquinoline scaffold, the specific positions of the two chlorine and one bromine atoms, and the overall molecular formula. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[4] For a molecule like this compound, both ¹H and ¹³C NMR are essential to piece together the complete structural puzzle.

Expertise in Practice: Why Both ¹H and ¹³C NMR are Critical

While ¹H NMR reveals the number, environment, and connectivity of protons, the isoquinoline core of this molecule has regions with no attached protons. ¹³C NMR complements this by detecting all unique carbon atoms, including the quaternary carbons at positions 1, 3, 4a, 6, and 8a, providing a complete carbon backbone census. Two-dimensional NMR techniques like HSQC and HMBC can further establish direct and long-range C-H correlations, respectively, for unequivocal assignment.[5]

Predicted NMR Data Summary

The following table outlines the expected chemical shifts for this compound. Note that actual values may vary slightly based on solvent and instrument calibration. The predictions are based on established chemical shift principles for substituted aromatic and heterocyclic systems.[6][7]

Technique Parameter Predicted Value / Observation Rationale
¹H NMR Chemical Shift (δ)4 distinct signals in the aromatic region (approx. 7.5-8.5 ppm).The four protons on the benzene ring portion of the isoquinoline will each have a unique chemical environment. Protons adjacent to the bromine atom or the fused ring junction will be significantly shifted.
MultiplicityDoublets and singlets (or narrow doublets) expected.Protons on the benzene ring will show coupling to their neighbors. The proton at C4, being isolated, is expected to be a singlet.
¹³C NMR Chemical Shift (δ)9 distinct signals expected.The molecule has 9 carbon atoms, and due to the lack of symmetry, all are expected to be chemically unique. Carbons bearing chlorine (C1, C3) will be significantly downfield.
Signal RegionsAromatic carbons (approx. 120-150 ppm). Carbons attached to halogens will be in specific regions influenced by electronegativity.The C-Br signal is expected around 120-125 ppm, while the C-Cl signals will be further downfield, potentially in the 145-155 ppm range.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol describes a trustworthy, standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality Note: CDCl₃ is an excellent choice for many organic molecules due to its good solubilizing power and relatively clean spectral window.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Trustworthiness Note: A greater number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For halogenated molecules, it provides an additional layer of confirmation through characteristic isotopic patterns.

Expertise in Practice: The Power of Isotopic Patterns

This compound contains three halogen atoms with distinct, highly abundant isotopes:

  • Bromine: Two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8]

  • Chlorine: Two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[9]

This combination results in a unique and predictable cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The presence of this specific pattern is exceptionally strong evidence for the presence of one bromine and two chlorine atoms in the molecule. The number of peaks in the cluster can be predicted by the formula N = m + n + 1, where m is the number of bromine atoms and n is the number of chlorine atoms. For this compound, N = 1 + 2 + 1 = 4 peaks.[10]

Predicted Mass Spectrometry Data

Parameter Expected Value (m/z) Rationale / Key Feature
Molecular Formula C₉H₄BrCl₂N---
Molecular Weight 276.94 g/mol Based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).[11]
Monoisotopic Mass 274.89 g/mol Calculated using the exact mass of the most abundant isotopes.[12]
Molecular Ion Cluster M, M+2, M+4, M+6The cluster arises from the different combinations of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. The relative intensities of these peaks provide a unique fingerprint.[13][14]

Protocol 2: Mass Spectrometry Analysis (EI-MS)

Electron Ionization (EI) is a robust technique for small, relatively stable organic molecules and often provides valuable fragmentation data.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup & Acquisition:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Utilize a standard EI energy of 70 eV.

    • Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Compare the observed isotopic pattern (both m/z values and relative intensities) with the theoretically predicted pattern for C₉H₄BrCl₂N.

    • Analyze major fragment ions to gain further structural confirmation. Self-Validation Note: Fragmentation should be consistent with the proposed structure, e.g., loss of Cl, Br, or HCl from the parent molecule.

Section 2: Quantitative Purity and Compositional Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the bulk material and verify its elemental composition. This is crucial for ensuring reproducible results in downstream applications, particularly in drug development where impurities must be strictly controlled.[15]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC (RP-HPLC) is the most widely used technique in the pharmaceutical industry for purity assessment due to its high resolving power, sensitivity, and robustness.[16]

Expertise in Practice: Method Development Considerations

  • Column Choice: A C18 stationary phase is the workhorse for separating non-polar to moderately polar small molecules like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically required to ensure good peak shape and resolution of the main component from any potential impurities.

  • Detector: A UV-Vis detector is ideal, as the aromatic isoquinoline core will have strong absorbance. The detection wavelength should be set at an absorbance maximum (λmax) to ensure high sensitivity.

Protocol 3: RP-HPLC Purity Determination

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of around 0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Trustworthiness Note: This method should be validated for linearity, precision, and accuracy according to ICH guidelines for regulatory submissions.[17]

Elemental Analysis: Orthogonal Verification of Composition

Elemental Analysis (EA) provides a fundamental and orthogonal confirmation of a compound's empirical formula by directly measuring the weight percentage of key elements (Carbon, Hydrogen, Nitrogen).[18] For this compound, analysis of the halogens is also critical.

Expertise in Practice: A Complementary Technique

While MS gives a precise mass-to-charge ratio, EA confirms the bulk elemental composition. A successful correlation between the theoretical and experimentally found percentages for C, H, and N provides strong, independent evidence that the correct compound has been synthesized and is of high purity. Halogen content can be determined by methods like oxygen-flask combustion followed by titration.[19]

Theoretical vs. Experimental Data Comparison

Element Theoretical % (for C₉H₄BrCl₂N)Acceptable Experimental Range
Carbon (C) 38.90%± 0.4%
Hydrogen (H) 1.45%± 0.4%
Nitrogen (N) 5.05%± 0.4%
Halogens (Br, Cl) 54.59%---

Note: The standard for acceptable deviation in CHN analysis is typically ±0.4%.[18]

Section 3: Integrated Analytical Workflow and Technique Comparison

No single technique is sufficient for full characterization. The power of this analytical approach lies in the integration of these orthogonal techniques into a logical workflow.

Visualized Workflow for Characterization

G cluster_0 Structural Confirmation cluster_1 Purity & Composition NMR NMR Spectroscopy (¹H, ¹³C) Confirmed Structurally Confirmed Intermediate NMR->Confirmed MS Mass Spectrometry (EI or ESI) MS->Confirmed HPLC HPLC (Purity >98%) Final Fully Characterized Product HPLC->Final EA Elemental Analysis (CHN ±0.4%) EA->Final Start Synthesized This compound Start->NMR Primary Structure Start->MS Molecular Weight Confirmed->HPLC Assess Purity Confirmed->EA Verify Composition

Caption: Integrated workflow for the comprehensive characterization of this compound.

Comparative Summary of Analytical Techniques

Technique Primary Information Provided Sample Amount Destructive? Key Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment5-10 mgNoUnambiguous structure elucidationRelatively low sensitivity
Mass Spectrometry Molecular weight, isotopic pattern, fragmentation< 1 mgYesHigh sensitivity, confirms elemental formula (halogens)Isomers can be difficult to distinguish without fragmentation
HPLC Purity, number of components< 1 mgYes (sample is consumed)High resolution, quantitative, robustRequires reference standards for impurity identification
Elemental Analysis Elemental composition (%C, H, N)2-5 mgYesFundamental confirmation of empirical formulaDoes not provide structural information, requires high purity

Conclusion

The comprehensive characterization of this compound is a critical undertaking that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy serves as the architect, drawing the detailed structural blueprint. Mass spectrometry acts as the surveyor, confirming the fundamental properties of molecular weight and providing a unique halogen isotopic fingerprint. HPLC functions as the inspector, quantifying purity with high precision, while Elemental Analysis provides a foundational check on the bulk composition. By following the integrated workflow and protocols outlined in this guide, researchers can establish a self-validating system that ensures the quality, integrity, and reliability of this important chemical intermediate, thereby building a foundation of trust and scientific rigor for all subsequent research and development activities.

References

A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-1,3-dichloroisoquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-1,3-dichloroisoquinoline, a key halogenated heterocyclic compound. Given the limited availability of complete experimental spectra for this specific molecule in public-domain literature, this guide employs a comparative approach. We will leverage data from its synthetic derivatives, closely related analogs, and established spectroscopic principles to build a comprehensive characterization profile. This guide is designed to assist researchers in identifying and characterizing this compound and its derivatives in a laboratory setting.

Introduction to Halogenated Isoquinolines

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of halogen atoms into the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions. This compound serves as a versatile intermediate in the synthesis of more complex molecules, where the differential reactivity of the chloro and bromo substituents can be exploited for selective functionalization.

Synthesis and Derivative Comparison: The Case of 6-Bromo-3-chloroisoquinoline

A key reaction of this compound is its selective dechlorination to yield 6-bromo-3-chloroisoquinoline. This transformation not only highlights the chemical reactivity of the parent compound but also provides a closely related derivative for spectroscopic comparison.

A general procedure for this synthesis involves the reaction of this compound with a reducing agent such as red phosphorus and hydriodic acid in acetic acid.[1]

Synthesis_of_6_Bromo_3_chloroisoquinoline cluster_reagents This compound This compound 6-Bromo-3-chloroisoquinoline 6-Bromo-3-chloroisoquinoline This compound->6-Bromo-3-chloroisoquinoline Reflux, 8h Reagents Red Phosphorus, Hydriodic Acid, Acetic Acid

Caption: Synthetic workflow for the preparation of 6-bromo-3-chloroisoquinoline.

Spectroscopic Data Analysis

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns of bromine and chlorine provide a distinctive signature.

This compound (C₉H₄BrCl₂N)

  • Molecular Weight: 276.94 g/mol .[2]

  • Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and highly characteristic molecular ion cluster.[3][4] The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes. The predicted m/z for the protonated molecule [M+H]⁺ is approximately 275.89768.[5]

Comparative Analysis: 6-Bromo-3-chloroisoquinoline (C₉H₅BrClN)

  • Molecular Weight: 242.50 g/mol .[6]

  • Isotopic Pattern: With one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic pattern. The experimental mass spectrum for this derivative shows a protonated molecule [M+H]⁺ at m/e 244.[1] The predicted m/z for the protonated molecule [M+H]⁺ is approximately 241.93668.[7]

Table 1: Predicted Mass Spectrometry Data for Protonated Adducts

CompoundMolecular FormulaPredicted [M+H]⁺ (m/z)Predicted [M+Na]⁺ (m/z)
This compoundC₉H₄BrCl₂N275.89768[5]297.87962[5]
6-Bromo-3-chloroisoquinolineC₉H₅BrClN241.93668[7]263.91862[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

For this compound, we expect to see signals in the aromatic region corresponding to the four protons on the benzene and pyridine rings. The electron-withdrawing effects of the nitrogen and halogen atoms will cause these protons to be deshielded, appearing at higher chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms. The carbons directly attached to the electronegative nitrogen and halogen atoms (C1, C3, and C6) will be significantly deshielded and appear at lower field (higher ppm values).

Table 2: Comparison of Experimental ¹³C NMR Data for 6-Bromoquinoline and Predicted Shifts

Carbon6-Bromoquinoline (δ, ppm)[8]Predicted Relative Shift for this compound
C1-Expected to be significantly downfield due to attachment to N and Cl
C3~121.8Expected to be significantly downfield due to attachment to Cl
C4~136.0Expected to be downfield
C4a~147.9Expected to be downfield
C5~130.3Expected to be in a similar region
C6~120.7Expected to be significantly downfield due to attachment to Br
C7~132.8Expected to be in a similar region
C8~129.0Expected to be in a similar region
C8a~128.5Expected to be in a similar region
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the aromatic ring system and the carbon-halogen bonds.

  • Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.[9]

  • C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region.[9]

  • C-Cl Stretching: Generally found in the 800-600 cm⁻¹ region.[9]

  • C-Br Stretching: Typically observed in the 600-500 cm⁻¹ region.[9]

The absence of strong absorptions in other regions (e.g., O-H or C=O stretching) can be used to confirm the purity of the compound.

Experimental Protocols

The following are generalized protocols for the synthesis of a key derivative and the acquisition of spectroscopic data.

Synthesis of 6-Bromo-3-chloroisoquinoline[1]

Synthesis_Protocol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound (1.8 g) E Combine reactants in a flask A->E B Red Phosphorus (0.48 g) B->E C Hydriodic Acid (3 ml, 48%) C->E D Acetic Acid (20 ml) D->E F Heat to reflux for 8 hours E->F G Filter while hot F->G H Concentrate filtrate under reduced pressure G->H I Alkalize with NaOH solution H->I J Extract with ethyl acetate I->J K Wash organic phase with brine J->K L Dry over anhydrous MgSO₄ K->L M Filter and concentrate L->M N Silica gel column chromatography (30% ethyl acetate/hexane) M->N O 6-Bromo-3-chloroisoquinoline N->O

Caption: Step-by-step workflow for the synthesis of 6-bromo-3-chloroisoquinoline.

General NMR Data Acquisition[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 10-20 mg (¹H) or 50-100 mg (¹³C) of sample P2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Transfer to a 5 mm NMR tube P2->P3 A1 Insert sample into NMR spectrometer (≥400 MHz) P3->A1 A2 Tune and shim the instrument A1->A2 A3 Acquire ¹H spectrum (e.g., zg30 pulse program) A2->A3 A4 Acquire ¹³C spectrum (e.g., zgpg30 pulse program) A2->A4 D1 Apply Fourier Transform to FID A3->D1 A4->D1 D2 Phase and baseline correct the spectrum D1->D2 D3 Reference spectrum to solvent or TMS D2->D3 D4 Integrate ¹H signals and pick peaks D3->D4

Caption: General workflow for acquiring NMR spectra.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a comparative analysis, even in the absence of a complete set of experimental spectra for the parent compound. By understanding the expected isotopic patterns in mass spectrometry, predicting NMR chemical shifts based on analogous structures, and identifying characteristic IR absorption bands, researchers can confidently identify this important synthetic intermediate. The synthesis of derivatives like 6-bromo-3-chloroisoquinoline further aids in this process by providing a closely related and experimentally characterized point of comparison.

References

A Comparative Guide to the Structural Validation of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance. The biological activity, pharmacokinetic profile, and toxicological properties of a molecule are intrinsically linked to its three-dimensional architecture. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, compromised patient safety. This guide provides a comprehensive framework for the structural validation of 6-Bromo-1,3-dichloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry.

Through a detailed examination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document will not only present the expected analytical data for the target molecule but also provide a comparative analysis with structurally related analogs. The causality behind experimental choices and the principles of data interpretation are emphasized to equip the reader with the expertise to confidently validate the structure of this and similar complex molecules.

Core Analytical Techniques for Structural Elucidaion

The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton.

  • Mass Spectrometry: This method determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure.

This guide will delve into the practical application of these techniques, offering detailed experimental protocols and a thorough analysis of the expected data.

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate high-quality, reproducible data for the structural validation of this compound. The rationale behind each step is provided to foster a deeper understanding of the experimental design.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy

Objective: To obtain detailed information about the proton and carbon environments within the molecule.

Methodology Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz or higher) cluster_proc Data Processing prep1 Weigh ~10-20 mg of this compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Lock and shim the spectrometer prep3->acq1 acq2 Acquire 1D ¹H spectrum (zg30 pulse program) acq1->acq2 acq3 Acquire 1D ¹³C{¹H} spectrum (zgpg30 pulse program) acq1->acq3 proc1 Fourier transform the FID acq2->proc1 acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra (TMS or residual solvent peak) proc2->proc3

Caption: Workflow for ¹H and ¹³C NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the magnetic field homogeneity (shimming).

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR: Utilize a standard one-pulse sequence (e.g., zg30 on Bruker instruments). Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 5 seconds to ensure full magnetization recovery for accurate integration, and 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A wider spectral width of ~220-250 ppm is required. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically necessary.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental formula of the molecule and to analyze its fragmentation pattern.

Methodology Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound prep2 (e.g., in methanol or acetonitrile) prep1->prep2 acq1 Introduce sample into the mass spectrometer prep2->acq1 acq2 Ionize the sample (e.g., ESI or EI) acq1->acq2 acq3 Analyze ions with a high-resolution mass analyzer acq2->acq3 proc1 Determine the accurate mass of the molecular ion acq3->proc1 proc2 Calculate the elemental formula proc1->proc2 proc3 Analyze the isotopic pattern and fragmentation proc2->proc3

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1 mg/mL or less) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Mass Spectrometer Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for less volatile compounds or Electron Ionization (EI) for more volatile ones.

    • Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M]+• for EI or [M+H]+ for ESI).

    • Utilize the instrument's software to calculate the elemental formula based on the accurate mass.

    • Analyze the isotopic pattern of the molecular ion. The presence of one bromine and two chlorine atoms will result in a characteristic isotopic cluster.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.

Data Interpretation and Structural Validation

A rigorous validation of the structure of this compound requires a detailed comparison of the experimentally obtained data with theoretically predicted values and data from analogous compounds.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the closely related compounds, 6-bromo-1-chloroisoquinoline and 6-bromo-3-chloroisoquinoline.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-47.50 - 7.70s-
H-58.00 - 8.20d~8.5 - 9.0
H-77.70 - 7.90dd~8.5 - 9.0, ~1.5 - 2.0
H-87.90 - 8.10d~1.5 - 2.0
6-Bromo-1-chloroisoquinolineH-37.60 - 7.80d~5.5 - 6.0
H-48.10 - 8.30d~5.5 - 6.0
H-58.00 - 8.20d~8.5 - 9.0
H-77.70 - 7.90dd~8.5 - 9.0, ~1.5 - 2.0
H-87.90 - 8.10d~1.5 - 2.0
6-Bromo-3-chloroisoquinolineH-19.00 - 9.20s-
H-47.80 - 8.00s-
H-57.90 - 8.10d~8.5 - 9.0
H-77.60 - 7.80dd~8.5 - 9.0, ~1.5 - 2.0
H-87.80 - 8.00d~1.5 - 2.0

Note: Predicted chemical shifts are estimations based on additive effects and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-1150 - 152
C-3145 - 147
C-4120 - 122
C-4a133 - 135
C-5128 - 130
C-6123 - 125
C-7135 - 137
C-8126 - 128
C-8a130 - 132
6-Bromo-1-chloroisoquinolineC-1151 - 153
C-3121 - 123
C-4142 - 144
C-4a135 - 137
C-5127 - 129
C-6124 - 126
C-7136 - 138
C-8128 - 130
C-8a129 - 131
6-Bromo-3-chloroisoquinolineC-1152 - 154
C-3148 - 150
C-4118 - 120
C-4a134 - 136
C-5127 - 129
C-6122 - 124
C-7134 - 136
C-8129 - 131
C-8a128 - 130

Note: Predicted chemical shifts are estimations and may vary from experimental values.

Mass Spectrometry Analysis

The high-resolution mass spectrum of this compound is expected to show a distinct molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes (⁷⁹Br, ³⁵Cl, ³⁵Cl). The relative intensities of the isotopic peaks provide a powerful confirmation of the elemental composition.

Table 3: Predicted Mass Spectrometry Data

ParameterExpected Value for C₉H₄BrCl₂N
Monoisotopic Mass 274.8904
Molecular Ion Cluster A complex pattern with major peaks at m/z ~275, 277, 279, 281, etc., reflecting the isotopic abundances of Br and Cl.
Key Fragmentation Ions Loss of Cl, Br, or HCl are expected fragmentation pathways.

Comparative Analysis: Building Confidence in Structural Assignment

A direct comparison of the experimental data for this compound with that of its structural analogs provides an additional layer of confidence in the structural assignment.

  • ¹H NMR Comparison: The chemical shifts and coupling patterns of the aromatic protons in the target molecule can be rationalized by considering the electronic effects of the three halogen substituents. For instance, the presence of a chlorine atom at the 1-position in 6-bromo-1-chloroisoquinoline is expected to deshield the H-8 proton compared to a compound without a substituent at this position. Similarly, the singlet observed for H-4 in this compound is a key diagnostic feature, distinguishing it from its monochloro analogs.

  • ¹³C NMR Comparison: The chemical shifts of the carbon atoms are also significantly influenced by the halogen substituents. The carbons directly attached to the halogens (C-1, C-3, and C-6) will exhibit downfield shifts. By comparing the ¹³C spectra of the three compounds, a clear trend in chemical shifts can be observed, which directly correlates with the substitution pattern.

Conclusion: A Rigorous and Defensible Structural Validation

A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds.[1] Its prevalence has driven the development of various synthetic methodologies, each with distinct advantages and limitations. This guide provides an in-depth comparative analysis of the most prominent classical methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, including the related Schlittler-Müller modification.

This document is designed to move beyond a simple recitation of protocols. As a senior application scientist, my objective is to offer a critical evaluation of these methods, grounded in mechanistic understanding and practical considerations, to empower you in selecting and optimizing the ideal synthetic route for your specific target molecule.

At a Glance: A Comparative Overview

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-Arylethylamideβ-Arylethylamine, Aldehyde/KetoneBenzaldehyde, 2,2-Dialkoxyethylamine
Key Intermediate Nitrilium ion or Imine-esterIminium ionBenzalaminoacetal
Reaction Conditions Harsher: Strong dehydrating acids (POCl₃, P₂O₅), refluxMilder: Protic or Lewis acid, often near physiological pHHarshest: Strong mineral acids (e.g., conc. H₂SO₄)
Product 3,4-Dihydroisoquinoline (requires subsequent oxidation for aromatization)TetrahydroisoquinolineIsoquinoline (directly)
Key Advantage Good for 1-substituted isoquinolinesAccess to chiral centers, milder conditionsDirect formation of the aromatic isoquinoline ring
Primary Limitation Requires harsh conditions, limited to electron-rich systemsProduct is a reduced isoquinoline, requires oxidationHarsh conditions can lead to low yields, limited substrate scope

The Bischler-Napieralski Reaction: A Classic Cyclodehydration

First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[2] The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.

Mechanistic Insights

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The mechanism is thought to vary with the reaction conditions, but two primary pathways are generally considered.[2]

  • Nitrilium Ion Intermediate: The amide carbonyl is activated by a dehydrating agent (e.g., POCl₃), leading to the formation of a highly electrophilic nitrilium ion. This intermediate then undergoes electrophilic attack by the ortho position of the aromatic ring.

  • Dichlorophosphoryl Imine-Ester Intermediate: Alternatively, an imine-ester intermediate can be formed, which then cyclizes.

The choice of dehydrating agent is critical. Phosphoryl chloride (POCl₃) is most common, but phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) are also employed.[2] For aromatic rings lacking electron-donating groups, a mixture of P₂O₅ in refluxing POCl₃ is often most effective.[3]

Bischler_Napieralski cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant β-Arylethylamide Intermediate Nitrilium Ion Reactant->Intermediate Activation & Dehydration Reagent POCl₃ (Dehydrating Agent) Product 3,4-Dihydroisoquinoline Intermediate->Product Intramolecular Cyclization

Bischler-Napieralski Reaction Workflow.
Advantages and Limitations

Advantages:

  • A direct and reliable method for the synthesis of 1-substituted 3,4-dihydroisoquinolines.

  • The starting β-arylethylamides are readily accessible.

Limitations:

  • Requires harsh dehydrating agents and often high temperatures.[4]

  • The reaction is most efficient for electron-rich aromatic systems; electron-withdrawing groups can impede or prevent cyclization.[3]

  • A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[5]

  • The initial product is a dihydroisoquinoline, which necessitates a subsequent oxidation step to achieve the aromatic isoquinoline core.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.[6]

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable anhydrous solvent, followed by the slow addition of phosphoryl chloride (POCl₃, 2-5 equivalents).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it via rotary evaporation. Carefully quench the residue by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

  • (Optional) Aromatization: The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by dehydrogenation, for example, by heating with palladium on carbon in a suitable solvent.

The Pictet-Spengler Reaction: A Bio-Inspired Approach

Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) from a β-arylethylamine and an aldehyde or ketone.[7] This reaction is a special case of the Mannich reaction and is notable for its often milder conditions, sometimes proceeding at physiological pH.[8]

Mechanistic Insights

The reaction begins with the condensation of the β-arylethylamine with the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. Rearomatization through the loss of a proton yields the final tetrahydroisoquinoline product.[9]

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Schiff Schiff Base Amine->Schiff Condensation Carbonyl Aldehyde/Ketone Carbonyl->Schiff Iminium Iminium Ion Schiff->Iminium Protonation Product Tetrahydroisoquinoline Iminium->Product Intramolecular Cyclization

Pictet-Spengler Reaction Workflow.
Advantages and Limitations

Advantages:

  • Often proceeds under milder conditions than the Bischler-Napieralski or Pomeranz-Fritsch reactions.

  • The use of a chiral catalyst can lead to enantioselective synthesis, which is crucial in drug development.

  • It is a key reaction in the biosynthesis of many isoquinoline alkaloids.

Limitations:

  • The product is a tetrahydroisoquinoline, which requires oxidation to form the aromatic isoquinoline.

  • The reaction is generally limited to electron-rich aromatic systems.

  • The carbonyl component can sometimes undergo self-condensation or other side reactions.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis

This is a generalized protocol and may need adjustment based on the specific substrates.[10]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).

  • Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) at room temperature.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid). The reaction can be run at temperatures ranging from room temperature to reflux.

  • Reaction Monitoring: Stir the reaction mixture for 1 to 24 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

The Pomeranz-Fritsch Reaction and the Schlittler-Müller Modification

The Pomeranz-Fritsch reaction, also reported in 1893, provides a direct route to aromatic isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[11] A significant variation, the Schlittler-Müller modification, utilizes a benzylamine and glyoxal hemiacetal, allowing for the synthesis of C1-substituted isoquinolines.[12]

Mechanistic Insights

The Pomeranz-Fritsch reaction proceeds in two main stages. First, the benzaldehyde and 2,2-dialkoxyethylamine condense to form a benzalaminoacetal (a Schiff base).[13] In the presence of a strong acid, typically concentrated sulfuric acid, this intermediate undergoes intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[11]

The Schlittler-Müller modification follows a similar pathway, but with a benzylamine and glyoxal hemiacetal as the starting materials.[14]

Pomeranz_Fritsch cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Intermediate Benzalaminoacetal Benzaldehyde->Intermediate Condensation Amine 2,2-Dialkoxyethylamine Amine->Intermediate Product Isoquinoline Intermediate->Product Acid-Catalyzed Cyclization

Pomeranz-Fritsch Reaction Workflow.
Advantages and Limitations

Advantages:

  • Directly yields the aromatic isoquinoline ring system, avoiding a separate oxidation step.

  • The Schlittler-Müller modification provides access to C1-substituted isoquinolines.[12]

Limitations:

  • Often requires harsh acidic conditions (e.g., concentrated sulfuric acid), which can lead to low yields and limit the substrate scope.[13]

  • The yields are highly dependent on the substituents on the aromatic ring, with electron-donating groups generally favoring the reaction.[13]

Experimental Protocol: Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is an example and may require optimization.[13]

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Cyclization: Cool the reaction mixture and carefully add it to concentrated sulfuric acid at a low temperature. Stir the mixture, allowing it to warm to room temperature, and then heat as required.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify the residue by chromatography to yield the isoquinoline product.

Conclusion

The choice of synthetic method for constructing an isoquinoline core is a critical decision in the design of a synthetic route. The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions each offer a unique set of advantages and disadvantages. The Bischler-Napieralski reaction is a reliable method for 1-substituted dihydroisoquinolines from readily available amides, though it requires harsh conditions. The Pictet-Spengler reaction provides access to tetrahydroisoquinolines under milder conditions and allows for stereocontrol, making it particularly valuable in the synthesis of natural products and chiral drugs. The Pomeranz-Fritsch reaction and its Schlittler-Müller modification offer the most direct route to the aromatic isoquinoline core, but the harsh acidic conditions can limit its applicability.

Ultimately, the optimal choice will depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. A thorough understanding of the mechanistic underpinnings of each reaction is paramount for troubleshooting and optimization. Modern advancements continue to refine these classical methods, for instance, through the use of microwave irradiation to accelerate reaction times and improve yields.[4] As such, these century-old reactions remain powerful and relevant tools in the arsenal of the modern synthetic chemist.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 6-Bromo-1,3-dichloroisoquinoline (CAS No. 552331-05-2). As a halogenated heterocyclic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to ensure a self-validating and safe workflow.

Hazard Profile and Core Safety Principles

This compound is a potent compound with a significant hazard profile that dictates its disposal pathway. Understanding these hazards is fundamental to appreciating the necessity of the stringent procedures outlined below.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this chemical. It is crucial that all personnel handling this compound are intimately familiar with these classifications.

Hazard ClassCategoryHazard StatementGHS CodeSource(s)
Acute Toxicity, OralCategory 3Toxic if swallowedH301[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritationH315[1][2]
Serious Eye DamageCategory 1Causes serious eye damageH318[1][2]
STOT, Single ExposureCategory 3May cause respiratory irritationH335[1][2]
Aquatic Hazard, ChronicCategory 4May cause long lasting harmful effects to aquatic lifeH413[1]

1.2. The Rationale for Stringent Control

The combination of acute oral toxicity, severe damage to eyes, and skin/respiratory irritation necessitates handling this solid compound with extreme care to prevent dust inhalation and any skin or eye contact.[1][2] The primary disposal concern stems from its classification as a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic to aquatic organisms.[1] For this reason, under no circumstances should this compound or its waste be disposed of via the sanitary sewer system .[3][4] The recommended and often legally required method of disposal is high-temperature incineration at a licensed hazardous waste facility, which ensures the complete destruction of the molecule.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal preparation, the following minimum PPE must be worn.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against dust particles and splashes. The "Causes serious eye damage" classification means that irreversible harm can occur upon contact.[1][2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[1][7]

  • Respiratory Protection: All handling of the solid compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[1][3] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., P2 type) should be used if there is any risk of exposure outside of a fume hood.

  • Protective Clothing: A laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[2]

Disposal Workflow: From Waste Generation to Final Disposition

The following workflow provides a step-by-step guide for the safe segregation, containment, and disposal of waste containing this compound.

G cluster_0 Waste Generation & Immediate Actions cluster_1 Waste Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal A Generation of Waste (Unused chemical, contaminated labware, spill debris) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B ALWAYS FIRST C Select Waste Stream: HALOGENATED ORGANIC WASTE B->C D Use a dedicated, compatible waste container (HDPE or glass) C->D E Ensure container is clean, in good condition, and has a screw cap D->E F Affix Hazardous Waste Label (BEFORE adding waste) E->F G Complete Label: - 'Waste this compound' - List all other components - Indicate hazards (Toxic, Irritant) F->G H Keep container closed except when adding waste G->H I Store in a designated, ventilated Secondary Containment Area H->I J Arrange for pickup by Institution's Environmental Health & Safety (EHS) Office I->J K Transport to a licensed Hazardous Waste Facility J->K L Final Disposition: High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

Immediately upon generation, all waste contaminated with this compound must be classified and segregated as Halogenated Organic Waste .[8][9]

  • Why Segregate? Halogenated waste streams are significantly more expensive to dispose of via incineration than non-halogenated streams.[5] Cross-contamination of a non-halogenated solvent barrel with even a small amount of a chlorinated compound like this one requires the entire container to be treated as the more hazardous and costly halogenated waste.[8] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.[3]

Step 2: Containerization

Use only designated hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.

  • Container Integrity: The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[8] This prevents the release of vapors and protects against spills.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired pure this compound, contaminated gloves, weigh boats, and paper towels should be collected in a designated solid waste container. Double-bagging solid items before placing them in the container is a best practice.[5]

    • Liquid Waste: Solutions containing the compound and rinsate from cleaning contaminated glassware should be collected in a designated liquid waste container. Remember, do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's waste management plan.[4]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. The waste container must be labeled before any waste is added.

  • Content of Label: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations).[8] For example: "Waste this compound, Methylene Chloride."

  • Hazard Indication: The relevant hazards (e.g., "Toxic," "Corrosive," "Irritant") must be clearly marked.

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from ignition sources, and within secondary containment to control any potential leaks.[10] Do not store with incompatible chemicals.[11]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves dust becoming airborne, evacuate the laboratory and call your institution's emergency number.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment (for solid spills): Gently cover the solid spill with an absorbent material like sand, vermiculite, or a commercial spill absorbent.[3] Do not use water , as this may increase the area of contamination.

  • Cleanup: Carefully sweep the absorbent material and spilled chemical into a container. Use a plastic dustpan and scraper; avoid creating dust.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), starting from the outside and working inward. Place all cleanup materials (gloves, cloths, absorbent) into the halogenated solid waste container.

  • Label and Dispose: Seal, label, and dispose of the cleanup debris as hazardous waste according to the procedures in Section 3.

Decontamination of Empty Containers

An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste or recycled.

  • Procedure: The standard procedure is to triple-rinse the container.[4]

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone).

    • Seal and shake the container to ensure the entire inner surface is rinsed.

    • Empty the rinsate into your halogenated liquid waste container.

    • Repeat this process two more times.

  • Rationale: The rinsate is considered acutely hazardous waste and must be captured and disposed of properly.[4] After triple-rinsing, the container can typically be disposed of in the normal laboratory glass or plastic recycling stream after defacing the original label. Consult your local EHS for specific institutional policies.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's inherent hazards and the scientific principles behind waste segregation and disposal methods, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the broader ecosystem. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they may have additional requirements.

References

Mastering the Safe Handling of 6-Bromo-1,3-dichloroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and operational excellence. 6-Bromo-1,3-dichloroisoquinoline, a halogenated isoquinoline, presents a unique set of handling challenges due to its toxicological profile. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its safe utilization, from initial handling to final disposal. Our objective is to empower you with the knowledge to not only mitigate risk but also to foster a culture of proactive safety within your laboratory.

Understanding the Hazard Profile: Why Specific Precautions are Critical

This compound is a solid compound with a melting point between 124-128 °C.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and well-defined handling protocol. The primary hazards include:

  • Acute Oral Toxicity (Category 3): This classification indicates that the substance is toxic if swallowed, potentially causing serious health effects or even death.[3]

  • Serious Eye Damage (Category 1): Direct contact can cause irreversible damage to the eyes.[3]

  • Skin Irritation (Category 2): The compound is likely to cause skin irritation upon contact.[3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

  • Chronic Aquatic Toxicity (Category 4): May cause long-lasting harmful effects to aquatic life.[4]

The causality behind these classifications lies in the reactivity of the halogenated aromatic structure. The presence of bromine and chlorine atoms can lead to interactions with biological macromolecules, disrupting cellular function upon exposure. It is this inherent reactivity that dictates the stringent personal protective equipment (PPE) and handling procedures outlined below.

The Core of Protection: A Multi-Layered PPE Strategy

A one-size-fits-all approach to PPE is insufficient. The selection of protective equipment must be tailored to the specific laboratory operation being performed. The following table outlines our recommended PPE ensembles for various scenarios, moving from minimum to maximum protection.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a ventilated enclosure Double-gloving with nitrile or neoprene gloves.[5][6]Chemical splash goggles and a face shield.[6][7]A fully-buttoned lab coat made of a chemical-resistant material.[6]A NIOSH-approved respirator with a P2 or equivalent particulate filter.
Performing reactions at elevated temperatures or pressures Double-gloving with chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a full-face shield.[6][7]A chemical-resistant apron over a lab coat, or a chemical-resistant suit.[6]A full-face respirator with appropriate cartridges for organic vapors and particulates.
Handling large quantities or in case of a spill Heavy-duty, chemical-resistant gloves (e.g., Viton™).A full-face, positive-pressure supplied-air respirator (SCBA).[8][9]A fully encapsulating, chemical-protective suit (Level A or B).[8][9]Positive-pressure, self-contained breathing apparatus (SCBA).[8][9]

The rationale for this tiered approach is rooted in the principles of exposure mitigation. For routine, small-scale operations within a primary engineering control like a fume hood, the risk of significant inhalation or skin contact is lower, and the PPE reflects this. However, for higher-risk procedures, the level of protection is escalated to provide a robust barrier against potential exposure.

Logical Flow for PPE Selection

The decision-making process for selecting the appropriate level of PPE can be visualized as follows:

PPE_Selection cluster_assessment Risk Assessment Start Start: Handling 6-Bromo-1,3- dichloroisoquinoline Assess_Task Assess Task: - Scale - Temperature - Pressure Start->Assess_Task Assess_Controls Engineering Controls in Place? (e.g., Fume Hood, Glovebox) Assess_Task->Assess_Controls Routine, Small Scale PPE_Medium Enhanced PPE: - Chemical-Resistant Gloves - Chemical Apron/Suit - Full-Face Respirator Assess_Task->PPE_Medium Elevated Temp/Pressure PPE_High Maximum Protection: - Heavy-Duty Gloves - Encapsulating Suit - SCBA Assess_Task->PPE_High PPE_Low Standard PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield - Particulate Respirator (P2) Assess_Controls->PPE_Low Yes Assess_Controls->PPE_Medium No

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is paramount to ensuring safety and experimental reproducibility.

Preparation and Weighing
  • Designated Area: All handling of this compound solid should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • PPE Donning: Don the appropriate PPE as outlined in the table above for "Weighing and preparing solutions."

  • Weighing: Carefully weigh the required amount of the compound using a tared weigh boat or paper. Avoid generating dust. If any static is present, use an anti-static gun.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. Use a powder funnel to prevent spillage.

  • Decontamination: After transfer, decontaminate the spatula, weigh boat, and any other surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipes as hazardous waste.

Solution Preparation and Reactions
  • Solvent Addition: Add the desired solvent to the reaction vessel containing the this compound solid within the fume hood.

  • Dissolution: Ensure the vessel is securely capped or covered before mixing or agitating to dissolve the solid.

  • Reaction Setup: If the reaction requires heating, use a well-maintained heating mantle and a temperature controller. Ensure the reaction apparatus is securely clamped.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal: The waste must be disposed of as hazardous waste. Consult your institution's environmental health and safety department or a licensed professional waste disposal service for specific disposal instructions.[10] It is often recommended to bury the residue in an authorized landfill.[10]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.